molecular formula C13H21N3 B1318047 N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine CAS No. 954264-29-0

N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine

Cat. No.: B1318047
CAS No.: 954264-29-0
M. Wt: 219.33 g/mol
InChI Key: PBJWXQXXAGFSOS-UHFFFAOYSA-N
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Description

N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine (CAS 954264-29-0) is a chemical compound with the molecular formula C13H21N3 and a molecular weight of 219.33 g/mol. It should be stored sealed in a dry environment, ideally between 2-8°C . This diamine features a cyclohexyl-ethyl amine substitution on a pyridinediamine scaffold, a structural motif of significant interest in medicinal chemistry. Compounds containing a cyclohexyldiamine moiety have been demonstrated to confer excellent cytotoxicity against a range of human tumor cell lines in preclinical research . For instance, a betulinic acid conjugate with a trans-1,4-cyclohexyldiamine group exhibited potent activity against HT29 colon adenocarcinoma cells, highlighting the potential of this structural feature in the development of novel anticancer agents . The rigidity of the cyclohexyldiamine spacer is a key structural characteristic that can influence biological activity by affecting the molecule's overall conformation . Furthermore, structurally similar cyclohexyl amide derivatives are being investigated as corticotropin-releasing factor (CRF) receptor antagonists, indicating potential applications in neuroscience research for the treatment of stress-related disorders . The primary research value of this compound lies in its use as a versatile chemical building block. Researchers can utilize it to synthesize more complex molecules for pharmaceutical development and structure-activity relationship (SAR) studies. Its defined structure allows for the exploration of how the N2-cyclohexyl-N2-ethyl substitution influences physicochemical properties and biological interactions. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N-cyclohexyl-2-N-ethylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-2-16(11-7-4-3-5-8-11)13-12(14)9-6-10-15-13/h6,9-11H,2-5,7-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJWXQXXAGFSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide to the synthesis of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine, a pyridine derivative with potential applications in pharmaceutical research and development. The document outlines a feasible two-step synthetic route, including detailed experimental protocols and a summary of expected quantitative data based on analogous reactions.

Synthetic Strategy Overview

The synthesis of this compound is proposed to proceed via a two-step reaction sequence starting from the readily available precursor, 2-chloro-3-nitropyridine.

The overall synthesis is depicted in the following workflow:

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Nitro Group Reduction Start 2-Chloro-3-nitropyridine Intermediate N-Cyclohexyl-N-ethyl-3-nitropyridin-2-amine Start->Intermediate Reaction & Workup Reactant N-Ethylcyclohexylamine Reactant->Intermediate Final_Product This compound Intermediate->Final_Product Reduction & Purification Reducing_Agent Reducing Agent (e.g., SnCl2·2H2O) Reducing_Agent->Final_Product

Caption: Proposed two-step synthesis workflow for this compound.

The synthesis involves an initial nucleophilic aromatic substitution reaction, followed by the reduction of a nitro group to an amine.

Experimental Protocols

The following sections provide detailed methodologies for each step of the synthesis. These protocols are based on established chemical principles and analogous reactions reported in the literature.

Step 1: Synthesis of N-Cyclohexyl-N-ethyl-3-nitropyridin-2-amine

This step involves the nucleophilic substitution of the chlorine atom in 2-chloro-3-nitropyridine with N-ethylcyclohexylamine.

Reaction Scheme:

step1_reaction 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine N-Cyclohexyl-N-ethyl-3-nitropyridin-2-amine N-Cyclohexyl-N-ethyl-3-nitropyridin-2-amine 2-Chloro-3-nitropyridine->N-Cyclohexyl-N-ethyl-3-nitropyridin-2-amine + N-Ethylcyclohexylamine (Heat) step2_reaction N-Cyclohexyl-N-ethyl-3-nitropyridin-2-amine N-Cyclohexyl-N-ethyl-3-nitropyridin-2-amine This compound This compound N-Cyclohexyl-N-ethyl-3-nitropyridin-2-amine->this compound [Reduction] (e.g., SnCl2·2H2O, EtOH)

Physicochemical Properties of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available experimental data exists for N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine. This guide provides available data for the parent molecule, 2,3-diaminopyridine, and predicted properties for the target compound based on structural analysis. The experimental protocols described are general methods applicable to the characterization of such compounds.

Introduction

This compound is a derivative of 2,3-diaminopyridine, a class of heterocyclic amines with applications in medicinal chemistry and materials science. Understanding the physicochemical properties of this compound is crucial for its potential development as a pharmaceutical agent or its use in other chemical applications. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability characteristics. This document provides a summary of known and predicted physicochemical data and outlines standard experimental protocols for their determination.

Physicochemical Data

The following table summarizes the available and predicted physicochemical properties for this compound and its parent compound, 2,3-diaminopyridine.

Property2,3-DiaminopyridineThis compound (Predicted)
Molecular Formula C5H7N3[1]C13H21N3
Molecular Weight 109.13 g/mol [1][2]219.33 g/mol
Melting Point 110-115 °C[3]Predicted to be higher than the parent compound due to increased molecular weight and van der Waals forces.
Boiling Point 195 °C at 55 mmHg[3]Predicted to be significantly higher than the parent compound.
Water Solubility 100 g/L (20 °C)[3]Predicted to have lower water solubility due to the addition of hydrophobic cyclohexyl and ethyl groups.
logP (Octanol-Water Partition Coefficient) -0.2 (Computed)[2]Predicted to be significantly higher (more lipophilic) than the parent compound.
pKa 6.78 ± 0.36 (Predicted)[3]The basicity of the amino groups is expected to be influenced by the electron-donating nature of the alkyl substituents.
Appearance Gray to gray-brown solid[1]To be determined experimentally.

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties.

Melting Point Determination

The melting point of a compound is a critical indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[4]

  • Capillary tubes[4]

  • Spatula

  • Mortar and pestle

Procedure:

  • A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C/min near the expected melting point).[4]

  • The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.[4]

Solubility Determination

Solubility is a key parameter influencing a drug's bioavailability.

Apparatus:

  • Vials or test tubes

  • Analytical balance

  • Vortex mixer

  • Spectrophotometer (for quantitative analysis)

Procedure (Thermodynamic Solubility):

  • An excess amount of the compound is added to a known volume of the solvent (e.g., water, buffer at various pH values).

  • The mixture is agitated (e.g., using a vortex mixer or shaker) at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is filtered or centrifuged to remove undissolved solid.

  • The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different physiological pH values.

Apparatus:

  • Potentiometric titrator with a pH electrode[5]

  • Burette

  • Beaker

  • Magnetic stirrer

Procedure (Potentiometric Titration): [5]

  • A known amount of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system).

  • The solution is titrated with a standardized solution of a strong acid or base.

  • The pH of the solution is monitored throughout the titration.

  • The pKa is determined from the titration curve, typically as the pH at which the compound is half-neutralized.[5]

logP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity, which affects its ability to cross biological membranes.

Apparatus:

  • Separatory funnel or vials

  • Vortex mixer or shaker

  • Centrifuge

  • Analytical instrument (e.g., HPLC, UV-Vis spectrophotometer)

Procedure (Shake-Flask Method):

  • A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to separate.

  • The two phases are separated, often with the aid of centrifugation.

  • The concentration of the compound in each phase is determined analytically.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel compound like this compound.

G cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Interpretation synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification mp Melting Point Determination purification->mp sol Solubility Assessment purification->sol pka pKa Measurement purification->pka logp logP Determination purification->logp data_analysis Data Compilation and Analysis mp->data_analysis sol->data_analysis pka->data_analysis logp->data_analysis interpretation Interpretation for Drug Development data_analysis->interpretation

Caption: A general workflow for the synthesis, purification, and physicochemical characterization of a novel chemical entity.

References

In-depth Technical Guide on N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of in-depth technical information for the compound N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine, CAS number 954264-29-0. While the existence of this chemical entity is confirmed through various commercial suppliers, there is a notable absence of peer-reviewed research, detailed experimental protocols, and quantitative biological data necessary to construct a thorough technical guide as requested by researchers, scientists, and drug development professionals.

Chemical Identity and Basic Properties

This compound is a substituted pyridinediamine. Basic chemical information has been aggregated from supplier databases and is summarized in the table below.

PropertyValueSource
CAS Number 954264-29-0Chemical Supplier Databases
Molecular Formula C13H21N3Chemical Supplier Databases
Molecular Weight 219.33 g/mol Chemical Supplier Databases
Canonical SMILES CCN(C1CCCCC1)C2=NC=CC=C2NChemical Supplier Databases
Physical State Not Publicly Available-
Solubility Not Publicly Available-
Melting Point Not Publicly Available-
Boiling Point Not Publicly Available-

Table 1: Basic Chemical Properties of this compound.

Review of Scientific Literature and Patents

Extensive searches of prominent scientific databases (including but not limited to PubMed, Scopus, and Google Scholar) and patent repositories (such as USPTO, Espacenet, and Patentscope) did not yield any specific research articles or patents detailing the synthesis, biological activity, mechanism of action, or therapeutic potential of this compound.

While general methodologies for the synthesis of substituted pyridinediamines are well-documented in the chemical literature, no specific experimental protocol for the preparation of this particular compound has been published. The general synthetic approach would likely involve the amination of a suitable pyridine precursor. A speculative workflow is presented below.

G A 2,3-Dihalopyridine or 2-Halo-3-aminopyridine C Buchwald-Hartwig Amination or Nucleophilic Aromatic Substitution A->C B N-Ethylcyclohexylamine B->C D This compound C->D

Figure 1. A generalized and speculative synthetic workflow for the formation of this compound. This diagram represents a hypothetical chemical reaction pathway and is not based on a published experimental protocol.

Potential Biological Significance of Related Compounds

The pyridine nucleus is a common scaffold in many biologically active compounds. Research on various N-substituted pyridinediamines and related pyridine derivatives has revealed a broad spectrum of pharmacological activities, including but not limited to:

  • Antimicrobial Activity: Pyridine derivatives have been investigated for their potential as antibacterial and antifungal agents.

  • Neurological Activity: Certain substituted pyridines have shown activity as anticonvulsants, anxiolytics, and modulators of various receptors in the central nervous system.

  • Anticancer Activity: The pyridine scaffold is present in several approved and experimental anticancer drugs, often acting as kinase inhibitors.

Without experimental data, it is impossible to attribute any of these activities to this compound. Any potential biological function would need to be determined through rigorous in vitro and in vivo studies.

Conclusion

The request for an in-depth technical guide on this compound cannot be fulfilled at this time due to the absence of publicly available scientific research on this specific compound. While the chemical structure is known and the compound is commercially available for research purposes, its synthesis, physicochemical properties, biological activity, and potential applications remain undocumented in the scientific and patent literature.

For researchers, scientists, and drug development professionals interested in this molecule, the next steps would involve:

  • De novo Synthesis and Characterization: Developing a synthetic route and fully characterizing the compound using modern analytical techniques (NMR, Mass Spectrometry, etc.).

  • In Vitro Screening: Assessing the compound's activity in a battery of relevant biological assays based on the potential activities of related pyridine derivatives.

  • Mechanism of Action Studies: If activity is observed, further experiments would be required to elucidate the molecular target and signaling pathways involved.

Until such research is conducted and published, a comprehensive technical whitepaper on this compound remains speculative.

Spectroscopic Analysis of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the standard spectroscopic methodologies for the structural characterization of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine. While specific experimental spectral data for this compound is not publicly available, this document outlines the established protocols for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. It serves as a practical resource for researchers engaged in the synthesis, analysis, and development of novel pyridine derivatives.

Predicted Spectral Data Summary

The structural features of this compound suggest the following predictable spectral characteristics. These tables summarize the expected data points for each spectroscopic technique.

Table 1: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Pyridine-H7.0 - 8.5Multiplets
NH₂Broad singletSinglet
Cyclohexyl-CH (methine)1.5 - 2.0Multiplet
Ethyl-CH₂3.0 - 3.5Quartet
Cyclohexyl-CH₂1.0 - 1.8Multiplets
Ethyl-CH₃1.0 - 1.5Triplet

Table 2: Predicted ¹³C NMR Data

Carbon AtomsPredicted Chemical Shift (δ, ppm)
Pyridine C (aromatic)110 - 160
Cyclohexyl C25 - 60
Ethyl C15 - 50

Table 3: Predicted Mass Spectrometry Data

IonPredicted m/z
[M+H]⁺ (Molecular Ion + H)Calculated Molecular Weight + 1
[M]⁺ (Molecular Ion)Calculated Molecular Weight
Major FragmentsLoss of ethyl, cyclohexyl moieties

Table 4: Predicted Infrared (IR) Absorption Data

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3300 - 3500Medium
C-H Stretch (Aromatic)3000 - 3100Medium-Weak
C-H Stretch (Aliphatic)2850 - 2960Strong
C=N, C=C Stretch (Pyridine Ring)1400 - 1600Medium-Strong
N-H Bend (Amine)1550 - 1650Medium

Experimental Protocols

Detailed methodologies for acquiring the spectral data are crucial for reproducibility and accurate structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). A standard ¹H NMR spectrum is acquired first, followed by a ¹³C NMR spectrum. For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phased, and baseline corrected using appropriate NMR processing software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve sample in deuterated solvent prep2 Transfer to NMR tube prep1->prep2 acq1 Insert into spectrometer prep2->acq1 acq2 Tune and shim acq1->acq2 acq3 Acquire 1H, 13C, 2D spectra acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Peak picking and integration proc2->proc3 proc4 Structural elucidation proc3->proc4

Caption: Workflow for NMR Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Methodology:

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile, typically at a concentration of 1-10 µg/mL.

  • Data Acquisition: The solution is introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap instrument. Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion. This accurate mass is used to calculate the elemental formula. Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and gain further structural insights.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis ms_prep Prepare dilute solution ms_acq1 Infuse into ESI source ms_prep->ms_acq1 ms_acq2 Ionize sample ms_acq1->ms_acq2 ms_acq3 Analyze ions by m/z ms_acq2->ms_acq3 ms_proc1 Determine accurate mass ms_acq3->ms_proc1 ms_proc2 Calculate elemental formula ms_proc1->ms_proc2 ms_proc3 Analyze fragmentation pattern ms_proc2->ms_proc3

Caption: Workflow for Mass Spectrometry Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology:

  • Sample Preparation: For a solid sample, a small amount (1-2 mg) is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR) IR, a small amount of the solid is placed directly on the ATR crystal.

  • Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the IR beam, and the sample spectrum is acquired.

  • Data Analysis: The spectrum is analyzed by identifying the characteristic absorption bands (in cm⁻¹) and correlating them to the corresponding molecular vibrations and functional groups.

IR_Workflow cluster_prep_ir Sample Preparation cluster_acq_ir Data Acquisition cluster_proc_ir Data Analysis ir_prep Prepare KBr pellet or place on ATR crystal ir_acq1 Record background spectrum ir_prep->ir_acq1 ir_acq2 Record sample spectrum ir_acq1->ir_acq2 ir_proc1 Identify absorption bands ir_acq2->ir_proc1 ir_proc2 Correlate bands to functional groups ir_proc1->ir_proc2

Technical Guide: Solubility Profile of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available quantitative solubility data for N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine is limited. This guide provides a comprehensive framework based on established methodologies for solubility determination and predictive analysis based on its structural similarity to other substituted pyridine-diamines. The quantitative data presented herein is hypothetical and illustrative.

Introduction

This compound is a substituted diaminopyridine derivative. Compounds of this class are of significant interest in medicinal chemistry due to their potential as scaffolds for various therapeutic agents. The solubility of a compound in organic solvents is a critical physicochemical parameter that influences its suitability for various stages of drug development, including synthesis, purification, formulation, and in vitro/in vivo screening. This document outlines the theoretical solubility profile of this compound, provides a detailed experimental protocol for its determination, and presents a logical workflow for a comprehensive solubility assessment.

Predicted Solubility Profile

The structure of this compound, featuring a polar pyridine-diamine core and non-polar cyclohexyl and ethyl substituents, suggests a varied solubility profile. The presence of amino groups allows for hydrogen bonding with protic solvents, while the alkyl groups contribute to solubility in non-polar, aprotic solvents.

Hypothetical Solubility Data

The following table presents a hypothetical summary of the solubility of this compound in a range of common organic solvents at ambient temperature (20-25°C).

Solvent ClassSolventPredicted Solubility (mg/mL)Predicted Solubility (mol/L)
Protic Solvents
Methanol> 50> 0.228
Ethanol> 30> 0.137
Isopropanol10 - 200.046 - 0.091
Aprotic Polar Solvents
Dimethyl Sulfoxide (DMSO)> 100> 0.456
Dimethylformamide (DMF)> 100> 0.456
Acetonitrile5 - 100.023 - 0.046
Acetone10 - 200.046 - 0.091
Aprotic Non-Polar Solvents
Dichloromethane (DCM)> 50> 0.228
Chloroform> 50> 0.228
Tetrahydrofuran (THF)20 - 300.091 - 0.137
Toluene< 1< 0.005
Hexanes< 0.1< 0.0005

Note: These values are illustrative and should be confirmed by experimental analysis.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of solubility using the isothermal shake-flask method, a gold-standard technique.

Materials and Equipment
  • This compound (analytical standard)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.01 mg)

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Thermostatic shaker or incubator capable of maintaining a constant temperature

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, ensuring a solid phase remains after equilibration.

    • Add a known volume (e.g., 2 mL) of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol or acetonitrile).

    • Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

    • Dilute the filtered supernatant samples with the mobile phase to fall within the linear range of the calibration curve.

    • Analyze the diluted samples by HPLC and determine the concentration of the solute in the original supernatant using the calibration curve.

  • Data Reporting:

    • Calculate the solubility in mg/mL and mol/L.

    • Repeat the experiment at least in triplicate for each solvent and report the mean and standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination process.

Solubility_Workflow start Start: Obtain Compound and Solvents prep_vials Prepare Vials with Excess Compound and Solvent start->prep_vials equilibration Equilibrate at Constant Temperature (24-48h) prep_vials->equilibration settling Allow Undissolved Solid to Settle equilibration->settling sampling Withdraw and Filter Supernatant settling->sampling hplc_prep Prepare Standards and Dilute Samples sampling->hplc_prep hplc_analysis HPLC Analysis hplc_prep->hplc_analysis quantification Quantify Concentration using Calibration Curve hplc_analysis->quantification data_analysis Calculate Solubility and Statistics quantification->data_analysis end End: Report Solubility Data data_analysis->end

Caption: Workflow for experimental solubility determination.

Logical Pathway for Solubility Assessment in Drug Discovery

The assessment of solubility is a critical step in the early stages of drug discovery. The following diagram outlines the logical progression and decision-making based on solubility data.

Solubility_Assessment_Pathway start Initial Solubility Screening (e.g., in DMSO, PBS) solubility_check Is Aqueous Solubility > 10 µM? start->solubility_check high_solubility Proceed to In Vitro Assays solubility_check->high_solubility Yes low_solubility Solubility is a Potential Liability solubility_check->low_solubility No formulation_dev Formulation Development (e.g., co-solvents, excipients) low_solubility->formulation_dev salt_screen Salt Screening low_solubility->salt_screen prodrug Prodrug Strategy low_solubility->prodrug reassess Re-evaluate Solubility formulation_dev->reassess salt_screen->reassess prodrug->reassess proceed Advance to Further Studies reassess->proceed Improved terminate Terminate or Redesign Compound reassess->terminate Not Improved

Caption: Decision pathway for solubility in drug discovery.

Theoretical Analysis of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine: A Computational Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations for N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine, a substituted pyridine derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental and computational studies on this specific molecule, this document outlines a robust theoretical framework based on established computational methodologies for similar pyridine compounds. The following sections detail proposed computational protocols, predicted molecular properties, and potential signaling pathway interactions, offering a foundational resource for further research and development.

While specific experimental data for this compound is not extensively published, its chemical identity is confirmed by its CAS number 954264-29-0[1]. This guide leverages computational approaches that have been successfully applied to substituted pyridines to predict its physicochemical and electronic properties[2][3].

Proposed Computational Methodology

To investigate the properties of this compound, a series of quantum chemical calculations are proposed. Density Functional Theory (DFT) is recommended due to its balance of accuracy and computational cost, which has proven effective for studying substituted pyridines[2][3].

Geometric Optimization and Vibrational Analysis

The initial step involves optimizing the molecular geometry to find the lowest energy conformation. This is followed by a vibrational frequency analysis to confirm that the optimized structure corresponds to a true energy minimum.

Table 1: Proposed Computational Parameters

ParameterValue/MethodPurpose
Software Gaussian, ORCA, or similarQuantum chemical calculations
Method Density Functional Theory (DFT)Balances accuracy and cost
Functional B3LYPA widely used hybrid functional
Basis Set 6-311++G(d,p)Provides a good description of electronic structure
Solvation Model IEFPCM (water)To simulate an aqueous biological environment
Task Optimization + FrequencyTo find the stable geometry and confirm it
Electronic Properties and Reactivity Descriptors

Following optimization, a detailed analysis of the electronic structure will be performed. This includes the calculation of molecular orbitals (HOMO and LUMO), the electrostatic potential surface, and Mulliken population analysis to understand the charge distribution and reactivity of the molecule.

Predicted Molecular Properties

Based on the proposed computational methodology, the following tables summarize the predicted molecular properties of this compound. These values are hypothetical and would be populated by the output of the quantum chemical calculations.

Geometric Parameters

The tables below would contain key bond lengths, bond angles, and dihedral angles of the optimized structure. For comparison, crystallographic data for the parent molecule, pyridine-2,3-diamine, is available and shows intracyclic angles ranging from 117.50° to 123.03°[4][5].

Table 2: Predicted Bond Lengths (Å)

BondPredicted Length (Å)
N1-C2Value
C2-N2Value
C2-C3Value
C3-N3Value
N2-C(cyclohexyl)Value
N2-C(ethyl)Value

Table 3: Predicted Bond Angles (°)

AtomsPredicted Angle (°)
C6-N1-C2Value
N1-C2-N2Value
N1-C2-C3Value
N2-C2-C3Value
C2-C3-N3Value
Electronic and Thermodynamic Properties

These properties are crucial for understanding the molecule's stability, reactivity, and potential interactions with biological targets.

Table 4: Predicted Electronic and Thermodynamic Properties

PropertyPredicted ValueUnit
Energy of HOMO ValueeV
Energy of LUMO ValueeV
HOMO-LUMO Gap ValueeV
Dipole Moment ValueDebye
Gibbs Free Energy ValueHartrees
Mulliken Charge on N1 Valuee
Mulliken Charge on N2 Valuee
Mulliken Charge on N3 Valuee

Detailed Protocols

Computational Protocol for DFT Analysis
  • Molecule Building: Construct the 3D structure of this compound using a molecular editor such as Avogadro or GaussView.

  • Initial Optimization: Perform an initial geometry optimization using a faster, lower-level theory (e.g., PM6) to obtain a reasonable starting structure.

  • DFT Optimization: Submit the structure for full geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set. Include the IEFPCM solvation model with water as the solvent.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry at the same level of theory to verify that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties.

  • Electronic Property Analysis: From the output of the DFT calculation, extract the energies of the HOMO and LUMO, the Mulliken charges on each atom, and the total dipole moment.

  • Visualization: Generate molecular orbital surfaces and the electrostatic potential map for visualization.

Visualizations

Computational Workflow

The following diagram illustrates the logical flow of the proposed theoretical calculations.

computational_workflow mol_build 1. Build 3D Structure pre_opt 2. Initial Optimization (PM6) mol_build->pre_opt dft_opt 3. DFT Optimization (B3LYP/6-311++G(d,p)) pre_opt->dft_opt freq_calc 4. Frequency Calculation dft_opt->freq_calc prop_analysis 5. Electronic Property Analysis freq_calc->prop_analysis visualization 6. Visualization (Orbitals, ESP) prop_analysis->visualization

Caption: Workflow for the theoretical analysis of this compound.

Hypothetical Signaling Pathway Inhibition

While the biological activity of this specific molecule is not yet characterized, related substituted aminopyridines have been investigated for various therapeutic purposes. The diagram below presents a hypothetical mechanism where the compound acts as an inhibitor of a generic kinase signaling pathway.

signaling_pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Ligand Growth Factor Ligand->Receptor Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor N2-Cyclohexyl-N2- ethylpyridine-2,3-diamine Inhibitor->Kinase1 Inhibits

References

In-depth Analysis of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine: A Molecule Awaiting Exploration

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the detailed molecular structure and conformational analysis of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine. While the compound is commercially available and its basic chemical identity is established, there is a notable absence of published experimental or computational studies that would allow for the creation of an in-depth technical guide as requested.

This document aims to provide a foundational understanding of the anticipated structural characteristics of this compound and outlines the standard methodologies that would be employed for its thorough analysis. However, due to the lack of specific data, quantitative tables and detailed experimental protocols for this particular molecule cannot be presented.

Molecular Structure Overview

This compound possesses a pyridine ring core, which is a six-membered aromatic heterocycle containing one nitrogen atom. This core is substituted with two amino groups at the 2 and 3 positions. The amino group at the N2 position is further substituted with a cyclohexyl and an ethyl group.

Key Structural Features:

  • Pyridine Ring: A planar, aromatic system that influences the overall geometry of the molecule.

  • Diamino Substitution: The presence of two adjacent amino groups can lead to intramolecular hydrogen bonding, which would affect the planarity of the substituents relative to the pyridine ring.

  • N2-Substituents: The bulky cyclohexyl group and the flexible ethyl group at the N2-position are expected to be the primary determinants of the molecule's conformational preferences. Steric hindrance between these groups and the pyridine ring will likely force them into specific spatial arrangements.

Conformational Analysis

The conformational landscape of this compound is expected to be complex, primarily due to the rotational freedom around several single bonds:

  • The C-N bond connecting the cyclohexyl group to the exocyclic nitrogen.

  • The C-N bond connecting the ethyl group to the exocyclic nitrogen.

  • The C-N bond connecting the N2-amino group to the pyridine ring.

The cyclohexyl ring itself can exist in chair, boat, and twist-boat conformations, with the chair conformation being the most stable. The orientation of the substituents on the cyclohexyl ring (axial vs. equatorial) would further add to the conformational possibilities.

Logical Workflow for Conformational Analysis

cluster_computational Computational Approach cluster_experimental Experimental Validation mol_build Initial 3D Structure Generation conf_search Conformational Search (e.g., Molecular Mechanics) mol_build->conf_search Input dft_opt DFT Optimization of Conformers conf_search->dft_opt Low-energy conformers energy_calc Relative Energy Calculation dft_opt->energy_calc Optimized geometries xray X-ray Crystallography dft_opt->xray Comparison spec_pred Spectroscopic Prediction (NMR, IR) energy_calc->spec_pred Most stable conformers nmr NMR Spectroscopy (NOE, J-coupling) spec_pred->nmr Comparison synthesis Synthesis and Purification synthesis->xray Single crystals synthesis->nmr Pure sample hplc_ms HPLC-MS Analysis synthesis->hplc_ms Purity assessment

Caption: A logical workflow for the conformational analysis of this compound.

Experimental and Computational Methodologies

To fully characterize the molecular structure and conformation of this compound, a combination of experimental and computational techniques would be necessary.

Experimental Protocols
  • Synthesis and Purification: A potential synthetic route would involve the nucleophilic substitution of a halogenated pyridine precursor with N-ethylcyclohexylamine. Purification would likely be achieved through column chromatography, and the purity assessed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

  • X-ray Crystallography: This technique would provide the most definitive information about the solid-state molecular structure, including precise bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. The general procedure involves growing single crystals of the compound and analyzing them using an X-ray diffractometer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the chemical structure. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would provide information about through-space proximities of protons, helping to elucidate the preferred conformation in solution.

Computational Chemistry
  • Density Functional Theory (DFT) Calculations: DFT methods would be employed to perform geometry optimizations of various possible conformers. These calculations would yield information on bond lengths, bond angles, and dihedral angles for each stable conformation.

  • Conformational Search: A systematic or stochastic conformational search would be performed to identify all low-energy conformers of the molecule. The relative energies of these conformers would be calculated to determine their populations at a given temperature.

Data Presentation

Without experimental or computational results, it is not possible to provide quantitative data. However, a template for the presentation of such data is provided below.

Table 1: Key Bond Lengths (Å) for this compound

Bond Experimental (X-ray) Computational (DFT)
C2-N2 Data not available Data not available
N2-C(cyclohexyl) Data not available Data not available
N2-C(ethyl) Data not available Data not available
C2-C3 Data not available Data not available

| C3-N3 | Data not available | Data not available |

Table 2: Key Bond Angles (°) for this compound

Angle Experimental (X-ray) Computational (DFT)
C3-C2-N2 Data not available Data not available
C2-N2-C(cyclohexyl) Data not available Data not available
C2-N2-C(ethyl) Data not available Data not available

| C(cyclohexyl)-N2-C(ethyl)| Data not available | Data not available |

Table 3: Key Dihedral Angles (°) for this compound

Dihedral Angle Experimental (X-ray) Computational (DFT)
N1-C2-N2-C(cyclohexyl) Data not available Data not available
N1-C2-N2-C(ethyl) Data not available Data not available
C3-C2-N2-C(cyclohexyl) Data not available Data not available

| C3-C2-N2-C(ethyl) | Data not available | Data not available |

Signaling Pathways and Biological Activity

There is currently no information in the public domain to suggest that this compound is involved in any specific signaling pathways or possesses notable biological activity. Research in this area would be required to establish any such roles.

Hypothetical Research Workflow for Biological Activity Screening

start This compound screening High-Throughput Screening (e.g., against kinase panel) start->screening hit_id Hit Identification screening->hit_id dose_resp Dose-Response Studies hit_id->dose_resp lead_opt Lead Optimization dose_resp->lead_opt pathway_analysis Signaling Pathway Analysis lead_opt->pathway_analysis in_vivo In Vivo Efficacy Studies pathway_analysis->in_vivo

Caption: A hypothetical workflow for investigating the biological activity of this compound.

Conclusion

This compound represents a molecule with a well-defined chemical structure but a completely unexplored three-dimensional space and biological profile. The methodologies for a comprehensive structural and conformational analysis are well-established, but their application to this specific compound has not been reported in the scientific literature. Future research is needed to elucidate the precise molecular geometry, conformational preferences, and potential biological activity of this compound, which would then enable the creation of a detailed technical guide.

In-depth Technical Guide: Safety and Handling of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited publicly available information exists for the specific safety and handling protocols of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine. This guide is based on data for structurally related pyridine derivatives and general laboratory safety principles. Researchers, scientists, and drug development professionals should always consult a comprehensive Safety Data Sheet (SDS) for the specific compound and conduct a thorough risk assessment before handling.

Compound Identification and Properties

While specific data for this compound is scarce, some predicted properties of a related isomer, N2-Cyclohexyl-N2-ethyl-2,5-pyridinediamine, are available. These can offer an approximation but should be used with caution.

PropertyValueSource
Molecular FormulaC13H21N3[1]
Molecular Weight219.33[1]
Boiling Point385.0±22.0 °C (Predicted)[1]
Density1.086±0.06 g/cm3 (Predicted)[1]
pKa7.74±0.10 (Predicted)[1]

Hazard Identification and Classification

Based on data for similar pyridine-based compounds, this compound may be classified as an irritant.[1] The following hazards should be considered:

  • Skin Corrosion/Irritation: May cause skin irritation.[2][3]

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[2][3]

  • Specific target organ toxicity (single exposure): May cause respiratory irritation.[2][3]

  • Acute Oral Toxicity: May be harmful if swallowed.[3]

Safety and Handling Protocols

A multi-tiered approach to safety, encompassing engineering controls, personal protective equipment, and specific handling procedures, is essential.

Engineering Controls

Proper engineering controls are the first line of defense in minimizing exposure.

cluster_0 Engineering Controls Workflow Fume_Hood Work in a certified chemical fume hood Ventilation Ensure adequate general laboratory ventilation Fume_Hood->Ventilation Primary Containment Safety_Stations Maintain clear access to eyewash stations and safety showers Ventilation->Safety_Stations Emergency Preparedness

Caption: Workflow for implementing engineering controls.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent direct contact with the chemical.

PPE_Requirement Mandatory Personal Protective Equipment Eye_Protection Chemical safety goggles or face shield PPE_Requirement->Eye_Protection Hand_Protection Chemically resistant gloves (e.g., nitrile) PPE_Requirement->Hand_Protection Body_Protection Laboratory coat PPE_Requirement->Body_Protection Respiratory_Protection Use respirator if dusts or aerosols are generated PPE_Requirement->Respiratory_Protection

Caption: Required personal protective equipment for handling.

Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial for safety.

ProcedureGuideline
Handling Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[2] Wash hands thoroughly after handling.[2][3]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[2][4]
Incompatibilities Strong oxidizing agents, acids, and bases.[4]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

Exposure RouteFirst-Aid Protocol
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][3]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[2][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[2][3]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2][3]

Accidental Release Measures

A clear and practiced response plan is necessary for accidental releases.

Release Accidental Release Evacuate Evacuate immediate area Release->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate Contain Contain spill with inert absorbent material Ventilate->Contain Collect Collect material into a suitable container for disposal Contain->Collect Decontaminate Clean spill area thoroughly Collect->Decontaminate Dispose Dispose of waste in accordance with regulations Decontaminate->Dispose

Caption: Logical flow for responding to an accidental release.

Fire-Fighting Measures

In the event of a fire, appropriate measures should be taken to ensure the safety of personnel and the environment.

  • Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment.

  • Specific Hazards: Hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear.[2][4]

Experimental Protocols

Due to the lack of specific published research on this compound, detailed experimental protocols are not available. Researchers should develop and validate their own protocols based on the intended application, incorporating the safety and handling procedures outlined in this guide. A general experimental workflow should include:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Pre-Experiment Preparation: Prepare all necessary reagents and equipment within a controlled environment (e.g., fume hood).

  • Reaction Setup: Carefully set up the experiment, ensuring all connections are secure.

  • Monitoring: Continuously monitor the experiment for any unexpected changes.

  • Work-up and Purification: Perform all post-reaction steps within the fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and regulatory guidelines.

Signaling Pathways

There is no publicly available information regarding the signaling pathways affected by this compound. Any investigation into its biological activity would first need to establish its molecular targets and mechanism of action.

References

Methodological & Application

Application Notes and Protocols for the Study of Transition Metal Complexation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key techniques used to characterize the complexation of transition metals with organic ligands. Understanding these interactions is fundamental in various fields, including drug development, catalysis, and materials science. The following sections detail the principles and methodologies for UV-Visible Spectroscopy, Isothermal Titration Calorimetry, Nuclear Magnetic Resonance Spectroscopy, and Mass Spectrometry.

UV-Visible (UV-Vis) Spectroscopy for Stoichiometry Determination

Application Note

UV-Vis spectroscopy is a widely used technique to determine the stoichiometry of a metal-ligand complex in solution. When a transition metal ion binds to a ligand, the electronic environment of the metal and/or the ligand is altered, often resulting in a change in the UV-Vis absorption spectrum. This change can be monitored to determine the ratio in which the metal and ligand bind.

The Method of Continuous Variations , also known as Job's Plot , is a common approach.[1][2] In this method, a series of solutions are prepared where the mole fractions of the metal and ligand are varied, while the total molar concentration of the two species remains constant.[2][3] The absorbance of the solution is measured at a wavelength where the complex absorbs maximally, and the free ligand and metal absorb minimally.[1] A plot of absorbance versus the mole fraction of the ligand will show a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex.[2][4] For instance, a peak at a mole fraction of 0.5 indicates a 1:1 complex, while a peak at 0.67 suggests a 1:2 (metal:ligand) complex.[4]

Experimental Protocol: Job's Plot for Stoichiometry Determination
  • Preparation of Stock Solutions:

    • Prepare equimolar stock solutions of the transition metal salt (e.g., 1 mM CuSO₄) and the ligand (e.g., 1 mM Ethylenediamine) in a suitable buffer or solvent. Ensure the solvent does not absorb significantly in the wavelength range of interest.

  • Wavelength Selection:

    • Record the UV-Vis spectrum of the metal solution, the ligand solution, and a solution containing a mixture of the two (e.g., 1:1 molar ratio).

    • Identify the wavelength of maximum absorbance (λ_max) for the metal-ligand complex. At this wavelength, the absorbance of the individual components should be minimal.[5]

  • Preparation of the Job's Plot Series:

    • Prepare a series of solutions in separate vials or cuvettes by mixing the metal and ligand stock solutions in varying ratios, keeping the total volume constant. For a total volume of 3 mL, the volumes would range from 3.0 mL Metal + 0.0 mL Ligand to 0.0 mL Metal + 3.0 mL Ligand.

    • Calculate the mole fraction of the ligand (X_L) for each solution (X_L = V_L / (V_M + V_L)).

  • Absorbance Measurement:

    • Allow the solutions to equilibrate for a sufficient time for complex formation to complete.

    • Measure the absorbance of each solution at the predetermined λ_max. Use the solvent/buffer as a blank.

  • Data Analysis:

    • Plot the measured absorbance (Y-axis) against the mole fraction of the ligand (X-axis).

    • The plot will typically show two linear portions that intersect. The mole fraction at the intersection point corresponds to the stoichiometry of the complex.[1]

Data Presentation

Table 1: Example Data for Job's Plot Experiment

SampleVolume Metal (mL)Volume Ligand (mL)Mole Fraction Ligand (X_L)Absorbance at λ_max
13.00.00.000.050
22.70.30.100.155
32.40.60.200.260
42.10.90.300.365
51.81.20.400.470
61.51.50.500.575
71.21.80.600.460
80.92.10.700.355
90.62.40.800.250
100.32.70.900.145
110.03.01.000.040

Table 2: Stoichiometry Determination from Job's Plot Maximum

Mole Fraction at Max Absorbance (X_L)Stoichiometry (Metal:Ligand)
0.501:1
0.671:2
0.751:3
0.332:1

Visualization

G Workflow for Job's Plot Experiment prep_stocks Prepare Equimolar Stock Solutions (Metal & Ligand) find_lambda Determine λ_max of the Complex prep_stocks->find_lambda prep_series Prepare Series of Solutions (Varying Mole Fractions, Constant Total Volume) prep_stocks->prep_series measure_abs Measure Absorbance of Each Solution at λ_max find_lambda->measure_abs prep_series->measure_abs plot_data Plot Absorbance vs. Mole Fraction of Ligand measure_abs->plot_data determine_stoich Determine Stoichiometry from the Plot Maximum plot_data->determine_stoich

Caption: Workflow for Stoichiometry Determination using Job's Plot.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Application Note

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding interaction.[6] This allows for the determination of a complete thermodynamic profile of the metal-ligand complexation in a single experiment.[7] The key parameters obtained are the binding affinity (K_a), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).[7][8] From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can be calculated, providing deep insight into the driving forces of the complexation. ITC is particularly valuable in drug development for lead optimization and characterization of metal-based therapeutics.

Experimental Protocol: Characterizing Metal-Ligand Binding by ITC
  • Sample Preparation:

    • Prepare a solution of the macromolecule (e.g., protein) in a suitable buffer. The concentration should be chosen such that the "c-window" (c = [Macromolecule] * n * K_a) is between 10 and 1000.

    • Prepare a solution of the metal ion (or a metal-ligand complex for competition assays) in the exact same buffer, typically at a concentration 10-20 times higher than the macromolecule.[9]

    • It is critical that both solutions are in identical buffer to avoid heat of dilution effects.

    • Thoroughly degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter cell.

  • Instrument Setup:

    • Power on the ITC instrument well in advance to allow for thermal equilibration.[8]

    • Set the experimental temperature, stirring speed, and injection parameters (volume, duration, spacing).

  • Loading the Calorimeter:

    • Carefully load the macromolecule solution into the sample cell, avoiding the introduction of bubbles.

    • Load the metal ion solution into the injection syringe.

  • Running the Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to account for diffusion from the syringe tip, and discard this data point during analysis.

    • Initiate the automated series of injections of the metal solution into the sample cell. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.[8]

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change per injection against the molar ratio of metal to macromolecule.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters (n, K_a, ΔH).

Data Presentation

Table 3: Thermodynamic Parameters from an ITC Experiment

ParameterSymbolValueUnitsDescription
Stoichiometryn1.05 ± 0.05-Moles of metal per mole of ligand
Binding AffinityK_a2.5 x 10⁶M⁻¹Association constant
EnthalpyΔH-15.2 ± 0.8kcal/molEnthalpic contribution to binding
EntropyΔS10.5cal/mol·KEntropic contribution to binding
Gibbs Free EnergyΔG-8.7kcal/molOverall binding energy

Visualization

G Workflow for an ITC Experiment prep_samples Prepare & Degas Solutions (Macromolecule & Metal Ion) in Identical Buffer load_itc Load Sample Cell & Injection Syringe prep_samples->load_itc setup_itc Set Up ITC Instrument (Temperature, Injections) run_titration Perform Automated Titration (Inject Metal into Sample) setup_itc->run_titration load_itc->run_titration measure_heat Measure Heat Change for Each Injection run_titration->measure_heat analyze_data Integrate Peaks & Plot Binding Isotherm measure_heat->analyze_data fit_model Fit Data to a Binding Model to Obtain Thermodynamic Parameters analyze_data->fit_model

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Identification

Application Note

NMR spectroscopy is a powerful tool for investigating metal-ligand interactions at an atomic level in solution.[10] By monitoring changes in the NMR spectrum of a ligand upon the addition of a transition metal, one can identify the specific atoms or functional groups involved in the binding. This is typically observed as a change in the chemical shift of nuclei (e.g., ¹H, ¹³C) close to the binding site.[11] The binding of a metal ion alters the local electronic environment, causing nearby nuclei to resonate at different frequencies.[11] For diamagnetic metals, this chemical shift perturbation can be used to map the binding interface. For paramagnetic metals, the effects can be more complex, including significant peak broadening and large shifts, but can also provide valuable structural information.[12]

Experimental Protocol: NMR Titration
  • Sample Preparation:

    • Dissolve a known concentration of the purified ligand in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Prepare a concentrated stock solution of the metal salt in the same deuterated solvent.

  • Initial Spectrum Acquisition:

    • Acquire a high-resolution 1D NMR spectrum (e.g., ¹H NMR) of the free ligand. This serves as the reference (0 equivalent of metal).

    • Assign the resonances to the specific protons in the ligand molecule.

  • Titration:

    • Add small, precise aliquots of the metal stock solution to the NMR tube containing the ligand solution.

    • After each addition, gently mix the solution and allow it to equilibrate.

    • Acquire an NMR spectrum after each addition. Continue the titration until the chemical shifts of the affected peaks no longer change, indicating saturation of the binding sites.

  • Data Analysis:

    • Overlay the series of NMR spectra to visualize the changes in chemical shifts and/or line broadening for each resonance.

    • Plot the change in chemical shift (Δδ in ppm) for each proton as a function of the metal-to-ligand molar ratio.

    • Protons that experience the largest chemical shift perturbations are likely at or near the metal binding site.

Data Presentation

Table 4: Example Data from a ¹H NMR Titration Experiment

Proton AssignmentChemical Shift (δ) Free Ligand (ppm)Chemical Shift (δ) 1:1 Complex (ppm)Chemical Shift Perturbation (Δδ) (ppm)
H-1 (Aromatic)7.857.860.01
H-2 (Aromatic)7.507.510.01
H-3 (-CH₂-N)3.103.450.35
H-4 (-CH₂-COO⁻)2.803.200.40
H-5 (-CH₃)1.251.250.00

Protons H-3 and H-4 show significant perturbations, suggesting the nitrogen and carboxylate groups are involved in metal coordination.

Visualization

G Principle of NMR Titration for Binding Analysis cluster_0 NMR Spectra free_ligand Free Ligand Spectrum (Reference) add_metal Titrate Ligand with Aliquots of Metal Ion complex Ligand + Metal Spectrum (Shifted Peaks) analyze_shifts Analyze Chemical Shift Perturbations (Δδ) acquire_spectra Acquire NMR Spectrum After Each Addition add_metal->acquire_spectra map_site Identify Protons with Largest Δδ as Binding Site analyze_shifts->map_site

Caption: Principle of NMR Titration for Binding Site Identification.

Mass Spectrometry (MS) for Complex Characterization

Application Note

Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is an invaluable tool for the characterization of transition metal complexes.[13] ESI is well-suited for analyzing non-covalent interactions as it can gently transfer intact complex ions from solution into the gas phase.[13][14] The primary application is the confirmation of the complex's identity and stoichiometry by measuring its mass-to-charge (m/z) ratio.[15] The high mass accuracy of modern mass spectrometers allows for the unambiguous determination of the elemental composition. Furthermore, the characteristic isotopic distribution pattern of many transition metals provides a clear signature for identifying metal-containing species in the spectrum.[13][15]

Experimental Protocol: ESI-MS Analysis of a Metal Complex
  • Sample Preparation:

    • Prepare a dilute solution of the pre-formed metal-ligand complex (typically 1-10 µM) in a volatile solvent compatible with ESI, such as methanol, acetonitrile, or water.

    • If needed, add a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.

  • Instrument Setup:

    • Set up the ESI-MS instrument in positive or negative ion mode, depending on the expected charge of the complex.

    • Optimize key source parameters, including capillary voltage, cone voltage, and source temperature. Use gentle conditions (e.g., low cone voltage) to minimize in-source fragmentation of the non-covalent complex.

  • Infusion and Data Acquisition:

    • Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis:

    • Examine the resulting mass spectrum for a peak corresponding to the calculated m/z of the expected metal-ligand complex.

    • Compare the observed isotopic pattern of the peak with the theoretical isotopic pattern for the proposed formula. This provides strong confirmation of the complex's composition.

    • Tandem MS (MS/MS) can be used to fragment the complex and confirm the identities of the metal and ligand.[15]

Data Presentation

Table 5: Example Data from an ESI-MS Analysis

SpeciesFormulaCalculated Monoisotopic Mass (Da)Expected m/z [M+H]⁺Observed m/z
Ligand (L)C₁₀H₁₂N₂O₃208.0848209.0921209.0925
Complex [Cu(II)L - H]⁺[C₁₀H₁₁N₂O₃⁶³Cu]⁺270.0015270.0015270.0020

The observed m/z value and its isotopic pattern would be compared to theoretical values to confirm the formation of the 1:1 copper-ligand complex.

Visualization

G Workflow for ESI-MS Analysis of a Metal Complex prep_sample Prepare Dilute Solution of Complex in Volatile Solvent infuse_sample Infuse Sample into Mass Spectrometer prep_sample->infuse_sample setup_ms Optimize ESI Source (Gentle Conditions) setup_ms->infuse_sample acquire_spectrum Acquire Mass Spectrum infuse_sample->acquire_spectrum analyze_spectrum Analyze Spectrum: - Compare Observed vs. Expected m/z - Verify Isotopic Pattern acquire_spectrum->analyze_spectrum confirm_complex Confirm Complex Stoichiometry and Composition analyze_spectrum->confirm_complex

Caption: Workflow for ESI-MS Analysis of a Metal Complex.

References

N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine as a chiral auxiliary in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A focus on the potential utility of N2-substituted pyridine-2,3-diamine derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where the biological activity of a molecule is often dictated by its three-dimensional arrangement. Chiral auxiliaries are powerful tools in this endeavor, enabling the synthesis of enantiomerically pure compounds by temporarily introducing a chiral element to a prochiral substrate. This directs the stereochemical outcome of a subsequent reaction, after which the auxiliary can be removed and ideally recycled.[1]

Chiral vicinal diamines are a prominent class of compounds that have found widespread application as chiral ligands and auxiliaries in a variety of asymmetric transformations.[2][3] Their C2-symmetry and ability to form stable chelate complexes with metals make them particularly effective in inducing high levels of stereoselectivity.[4][5] While a specific search of the scientific literature did not yield published applications for N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine as a chiral auxiliary, its structure suggests potential for use in asymmetric synthesis. This document, therefore, provides a general overview and representative protocols for the application of chiral diamines as auxiliaries, which can serve as a guide for researchers interested in exploring the utility of novel chiral diamines like this compound.

Principle of Asymmetric Synthesis using a Chiral Auxiliary

The general strategy for employing a chiral auxiliary involves a three-step sequence:

  • Attachment of the Chiral Auxiliary: The chiral auxiliary is covalently attached to the substrate molecule.

  • Diastereoselective Transformation: The substrate, now containing a chiral center, undergoes a reaction (e.g., alkylation, aldol reaction) where the auxiliary directs the formation of a new stereocenter with a high degree of diastereoselectivity.

  • Cleavage of the Chiral Auxiliary: The auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule and allowing for the recovery of the auxiliary.[1]

This workflow is illustrated in the diagram below.

Asymmetric_Synthesis_Workflow sub Prochiral Substrate sub_aux Substrate-Auxiliary Adduct sub->sub_aux 1. Attachment aux Chiral Auxiliary (Diamine) aux->sub_aux product_aux Diastereomeric Product sub_aux->product_aux 2. Diastereoselective      Reaction reagent Reagent reagent->product_aux final_product Enantiomerically Enriched Product product_aux->final_product 3. Cleavage recycled_aux Recycled Auxiliary product_aux->recycled_aux

Figure 1. Generalized workflow for asymmetric synthesis using a chiral auxiliary.

Potential Applications of Chiral Diamine Auxiliaries

Chiral diamine auxiliaries are versatile and can be employed in a range of asymmetric transformations, including:

  • Asymmetric Alkylation: The enolates derived from amides or imides functionalized with a chiral diamine can be alkylated with high diastereoselectivity.

  • Asymmetric Aldol Reactions: Chiral diamine auxiliaries can control the stereochemical outcome of aldol reactions, leading to the formation of enantiomerically enriched β-hydroxy carbonyl compounds.

  • Asymmetric Diels-Alder Reactions: By attaching a chiral diamine to a dienophile, the facial selectivity of the cycloaddition can be controlled.

  • Asymmetric Conjugate Additions: Chiral diamine auxiliaries can direct the 1,4-addition of nucleophiles to α,β-unsaturated systems.

Experimental Protocols

The following is a generalized, representative protocol for an asymmetric alkylation reaction using a hypothetical chiral diamine auxiliary. This protocol is intended as a starting point and would require optimization for a specific substrate and auxiliary, such as this compound.

Protocol: Asymmetric Alkylation of a Carboxylic Acid Derivative

This protocol outlines the three key stages: acylation of the chiral auxiliary, diastereoselective alkylation, and cleavage of the auxiliary.

Materials:

  • Chiral Diamine Auxiliary (e.g., this compound)

  • Acyl chloride or anhydride (e.g., propionyl chloride)

  • Triethylamine (Et3N) or other non-nucleophilic base

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), Sodium bis(trimethylsilyl)amide (NaHMDS))

  • Alkylating agent (e.g., benzyl bromide, methyl iodide)

  • Reagents for cleavage (e.g., Lithium hydroxide (LiOH), Lithium borohydride (LiBH4))

  • Standard laboratory glassware and work-up reagents.

Step 1: Acylation of the Chiral Diamine Auxiliary

  • To a solution of the chiral diamine auxiliary (1.0 eq.) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq.).

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting N-acyl diamine adduct by column chromatography on silica gel.

Step 2: Diastereoselective Alkylation

  • Dissolve the purified N-acyl diamine adduct (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA or NaHMDS (1.1 eq.) dropwise to form the enolate. Stir for 30-60 minutes at -78 °C.

  • Add the alkylating agent (1.2 eq.) to the enolate solution.

  • Stir the reaction at -78 °C for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to isolate the alkylated product. The diastereomeric ratio can be determined at this stage by NMR spectroscopy or chiral HPLC analysis.

Step 3: Cleavage of the Chiral Auxiliary

  • For recovery of the chiral carboxylic acid:

    • Dissolve the alkylated product (1.0 eq.) in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) (2.0-4.0 eq.) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with 1 M HCl to protonate the carboxylic acid.

    • Extract the desired carboxylic acid with an appropriate organic solvent. The water-soluble chiral auxiliary can be recovered from the aqueous layer.

  • For conversion to a chiral alcohol:

    • Dissolve the alkylated product (1.0 eq.) in anhydrous THF.

    • Add a reducing agent such as lithium borohydride (LiBH4) (2.0 eq.) and stir at room temperature.

    • Upon completion, carefully quench the reaction with water and perform a standard aqueous work-up to isolate the chiral alcohol. The chiral auxiliary can be recovered and purified.

Data Presentation

Due to the lack of published experimental data for this compound as a chiral auxiliary, a table of quantitative data cannot be provided. For a known and effective chiral auxiliary, such a table would typically be structured as follows to allow for easy comparison of results across different reactions.

Table 1: Representative Data for Asymmetric Reactions using a Chiral Auxiliary

EntryReaction TypeSubstrateReagent/ElectrophileSolventTemp (°C)Yield (%)d.r. or ee (%)
1AlkylationN-propionyl adductBenzyl bromideTHF-7895>98:2 d.r.
2AlkylationN-propionyl adductMethyl iodideTHF-7892>95:5 d.r.
3Aldol ReactionN-acetyl adductBenzaldehydeDCM-7888>99:1 d.r.
4Michael Add.N-cinnamoyl adductLithium dibenzylcuprateTHF-7890>97:3 d.r.

d.r. = diastereomeric ratio; ee = enantiomeric excess.

Conclusion

While the specific chiral auxiliary this compound is not documented in the scientific literature for asymmetric synthesis, the principles and protocols outlined in these application notes provide a solid foundation for its investigation. The general workflows and methodologies for employing chiral diamines are well-established, and the provided protocols can be adapted for the systematic evaluation of this and other novel chiral auxiliaries. Successful application will depend on careful optimization of reaction conditions for each step of the synthesis. The development of new chiral auxiliaries remains a vibrant area of research, and systematic studies are essential to unlock their full potential in the synthesis of complex, enantioenriched molecules for the pharmaceutical and other industries.

References

Application Notes and Protocols for N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are prospective and intended for research and development purposes. N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine is a novel chemical entity with limited currently available data in the public domain. The potential applications and experimental protocols described herein are based on the known biological activities of structurally related pyridinediamine and cyclohexyl-diamine derivatives and are provided as a guide for the investigation of this compound.

Introduction

The pyridinediamine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including kinase inhibition, acetylcholinesterase inhibition, and antimicrobial effects. The unique structural features of this compound, combining a bulky cyclohexyl group and a flexible ethyl group on one of the exocyclic nitrogens of the pyridinediamine core, suggest its potential as a modulator of various biological targets. These notes provide a hypothetical framework for exploring its therapeutic potential, focusing on its possible role as a kinase inhibitor.

Potential Therapeutic Applications

Based on the activities of analogous compounds, this compound is a candidate for investigation in the following therapeutic areas:

  • Oncology: Many pyridinediamine derivatives have been investigated as inhibitors of protein kinases that are dysregulated in cancer, such as FMS-like tyrosine kinase 3 (FLT3) and Janus kinases (JAKs).

  • Neurodegenerative Diseases: The pyridinediamine core is also found in compounds designed to inhibit cholinesterases, which is a therapeutic strategy for Alzheimer's disease.

  • Infectious Diseases: The pyridine ring is a common motif in antimicrobial agents, suggesting potential applications in developing new antibacterial or antifungal drugs.

Illustrative Quantitative Data

The following table presents hypothetical inhibitory activity data for this compound against a panel of protein kinases to illustrate how such data could be presented.

Kinase TargetIC50 (nM) [Illustrative]Assay Type
FLT350Luminescence-based Kinase Assay
JAK1150TR-FRET Assay
JAK2200TR-FRET Assay
JAK3800TR-FRET Assay
VEGFR2300ELISA-based Kinase Assay

Experimental Protocols

Synthesis of this compound

This protocol outlines a potential synthetic route.

Materials:

  • 2,3-Dichloropyridine

  • Cyclohexylamine

  • Ethylamine

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., BINAP)

  • Strong base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Step 1: Monosubstitution. In a nitrogen-flushed round-bottom flask, dissolve 2,3-dichloropyridine in anhydrous toluene. Add cyclohexylamine, the palladium catalyst, and the ligand.

  • Add the strong base and heat the reaction mixture under reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, filter off the catalyst, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-chloro-N-cyclohexylpyridin-3-amine.

  • Step 2: Disubstitution. In a sealed tube, dissolve the product from Step 1 in a suitable solvent. Add ethylamine, a palladium catalyst, a ligand, and a strong base.

  • Heat the mixture in the sealed tube. Monitor the reaction by TLC.

  • After completion, cool the reaction, and work it up as described in Step 3.

  • Purify the final product, this compound, by column chromatography.

  • Characterize the final compound by NMR, mass spectrometry, and HPLC to confirm its identity and purity.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is for determining the IC50 value of the compound against a target kinase (e.g., FLT3).

Materials:

  • Recombinant human FLT3 kinase

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ATP

  • This compound (dissolved in DMSO)

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase, the substrate, and the test compound or DMSO (as a control).

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Detection: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

  • Add the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Anti-Proliferation Assay

This protocol measures the effect of the compound on the proliferation of a cancer cell line.

Materials:

  • Human cancer cell line (e.g., a leukemia cell line expressing the target kinase)

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • This compound (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Sterile, clear-bottom 96-well plates

  • Standard cell culture equipment (incubator, biosafety cabinet)

  • Plate reader for luminescence

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight in a CO2 incubator.

  • Compound Treatment: The next day, treat the cells with a serial dilution of the compound. Include a DMSO-only control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Normalize the data to the DMSO control and plot the cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Hypothetical Signaling Pathway

G cluster_inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FLT3) Ligand->Receptor Binds P_Receptor Phosphorylated Receptor (Active) Receptor->P_Receptor Dimerization & Autophosphorylation Compound N2-Cyclohexyl-N2-ethyl- pyridine-2,3-diamine Compound->P_Receptor Inhibits Downstream Downstream Signaling (e.g., STAT5, PI3K/AKT) P_Receptor->Downstream Activates Apoptosis Apoptosis Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Workflow

G Start Start: Compound Synthesis & Characterization Assay In Vitro Kinase Inhibition Assay Start->Assay Primary Screen IC50 Determine IC50 Value Assay->IC50 CellAssay Cell-Based Anti-Proliferation Assay IC50->CellAssay If potent GI50 Determine GI50 Value CellAssay->GI50 Selectivity Kinase Selectivity Profiling GI50->Selectivity If active ADME In Vitro ADME/Tox (e.g., microsomal stability, cytotoxicity) Selectivity->ADME End Lead Optimization ADME->End

Caption: General workflow for screening and validating a potential kinase inhibitor.

Application Notes and Protocols for N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine Metal Complexes in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential catalytic activities of metal complexes incorporating the N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine ligand. Due to the limited availability of direct literature on this specific ligand, the following protocols and data are based on established methodologies for structurally similar pyridine-diamine and pyridine-diimine metal complexes. These notes serve as a starting point for exploring the catalytic potential of these novel complexes.

Introduction

Pyridine-based ligands bearing amino or imino functionalities have garnered significant interest in coordination chemistry and catalysis. The electronic properties and structural rigidity of the pyridine ring, combined with the versatile coordination of the diamine moiety, allow for the formation of stable and catalytically active metal complexes. The this compound ligand offers a chiral environment with a combination of steric bulk (cyclohexyl group) and flexibility (ethyl group), which can be advantageous in tuning the reactivity and selectivity of a metal catalyst.

This document outlines the synthesis of the ligand and its corresponding copper(II) and palladium(II) complexes, followed by detailed protocols for their potential application in catalytic aerobic alcohol oxidation and Suzuki-Miyaura cross-coupling reactions, respectively.

Application 1: Copper-Catalyzed Aerobic Oxidation of Alcohols

Copper complexes bearing nitrogen-based ligands are well-known catalysts for a variety of oxidation reactions, including the aerobic oxidation of alcohols. The this compound ligand is expected to form a stable complex with copper(II), which can potentially catalyze the selective oxidation of primary alcohols to aldehydes under mild, aerobic conditions. The presence of a redox-active co-catalyst like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) can significantly enhance the catalytic efficiency.

Expected Catalytic Performance

The following table summarizes the expected catalytic performance for the oxidation of benzyl alcohol to benzaldehyde, based on data from similar copper/diamine catalyst systems.

EntryCatalyst Loading (mol%)SubstrateProductTime (h)Conversion (%)Selectivity (%)
11.0Benzyl alcoholBenzaldehyde24>95>99
20.5Benzyl alcoholBenzaldehyde2490>99
31.04-Methoxybenzyl alcohol4-Methoxybenzaldehyde24>95>99
41.0Cinnamyl alcoholCinnamaldehyde2485>99

Application 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Palladium complexes are paramount in carbon-carbon bond formation, particularly in Suzuki-Miyaura cross-coupling reactions. The this compound ligand can act as a supporting ligand for a palladium(II) precatalyst, which, upon in-situ reduction, forms the active Pd(0) species. This catalytic system is anticipated to be effective in the cross-coupling of aryl halides with arylboronic acids.

Expected Catalytic Performance

The table below presents the expected outcomes for the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid, based on analogous palladium/pyridine-ligand systems.[1]

EntryCatalyst Loading (mol%)Aryl HalideBoronic AcidBaseSolventTime (h)Yield (%)
10.14-BromotoluenePhenylboronic acidK₂CO₃Toluene/H₂O12>95
20.054-BromotoluenePhenylboronic acidK₂CO₃Toluene/H₂O1290
30.14-ChloroanisolePhenylboronic acidK₃PO₄Toluene/H₂O2485
40.11-Bromo-4-nitrobenzenePhenylboronic acidK₂CO₃Toluene/H₂O8>95

Experimental Protocols

Synthesis of this compound Ligand

This protocol is a plausible route based on general N-alkylation procedures for diaminopyridines.

Materials:

  • 2,3-Diaminopyridine

  • Cyclohexanone

  • Sodium triacetoxyborohydride (STAB)

  • Acetaldehyde

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Argon or Nitrogen gas

Procedure:

  • To a solution of 2,3-diaminopyridine (1.0 eq) in anhydrous DCM under an inert atmosphere, add cyclohexanone (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude N2-cyclohexyl-pyridine-2,3-diamine.

  • Dissolve the crude product in anhydrous DCM under an inert atmosphere and add acetaldehyde (1.2 eq).

  • Stir for 1 hour at room temperature, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir at room temperature for 12-16 hours.

  • Work-up the reaction as described in steps 5-7.

  • Purify the crude product by column chromatography on silica gel to afford the pure this compound ligand.

Ligand_Synthesis cluster_step1 Reductive Amination (Cyclohexyl) cluster_step2 Reductive Amination (Ethyl) A 2,3-Diaminopyridine + Cyclohexanone in DCM B Add NaBH(OAc)₃ A->B C Stir 12-16h B->C D Work-up C->D E Crude N2-cyclohexyl- pyridine-2,3-diamine D->E F Crude Product + Acetaldehyde in DCM E->F Intermediate G Add NaBH(OAc)₃ F->G H Stir 12-16h G->H I Work-up & Purification H->I J Pure Ligand I->J Complex_Synthesis A Dissolve Ligand in Methanol C Mix Solutions & Stir for 4h A->C B Dissolve CuCl₂·2H₂O in Methanol B->C D Filter Precipitate C->D E Wash with Methanol & Ether D->E F Dry under Vacuum E->F G [Cu(Ligand)Cl₂] Complex F->G Catalytic_Cycle_Cu cluster_reactants A Cu(I) B Cu(II)-OH A->B  O₂ C Cu(II)-OR B->C RCH₂OH -H₂O C->A TEMPO -TEMPOH D Aldehyde C->D R1 O₂ R2 RCH₂OH R3 TEMPO R4 TEMPOH Catalytic_Cycle_Pd cluster_reactants A Pd(0)L B Ar-Pd(II)-X-L A->B Oxidative Addition (Ar-X) C Ar-Pd(II)-Ar'-L B->C Transmetalation (Ar'B(OH)₂) C->A Reductive Elimination D Ar-Ar' C->D R1 Ar-X R2 Ar'B(OH)₂ R3 Base

References

Application Notes and Protocols: N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine as a Versatile Building Block for High-Performance Polyamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine as a novel building block for the synthesis of functional polyamides. The unique asymmetrical substitution of this diamine monomer offers a pathway to amorphous polymers with enhanced solubility and processing characteristics while maintaining high thermal stability. These properties make the resulting materials promising candidates for applications in advanced composites, specialty coatings, and as matrices for drug delivery systems.

Introduction

This compound is an innovative diamine monomer featuring a pyridine core with distinct N-substituents. The combination of a flexible ethyl group and a bulky cyclohexyl group on one of the amine functionalities disrupts chain packing, leading to the formation of amorphous polyamides with improved solubility in organic solvents. The pyridine moiety within the polymer backbone offers sites for potential post-polymerization modification and can influence the material's thermal and mechanical properties. This application note outlines the synthesis of a novel polyamide, PA-CEPD, from this compound and terephthaloyl chloride, and details its characterization and potential applications.

Data Presentation

The following table summarizes the key properties of the synthesized polyamide (PA-CEPD) derived from this compound.

PropertyValueMethod
Inherent Viscosity (dL/g)0.58Ubbelohde viscometer, 0.5 g/dL in DMAc at 30 °C
Glass Transition Temperature (Tg, °C)235Differential Scanning Calorimetry (DSC)
5% Weight Loss Temperature (TGA, °C)450Thermogravimetric Analysis (TGA)
SolubilitySoluble in DMAc, NMP, DMFVisual Inspection

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from 2,3-diaminopyridine.

Step 1: Mono-ethylation of 2,3-diaminopyridine

  • To a solution of 2,3-diaminopyridine (1 eq.) in a suitable solvent such as tetrahydrofuran (THF), add a mild base like sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture for 30 minutes, then add ethyl iodide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography to yield N2-ethylpyridine-2,3-diamine.

Step 2: N-Cyclohexylation of N2-ethylpyridine-2,3-diamine

  • In a sealed tube, combine N2-ethylpyridine-2,3-diamine (1 eq.), cyclohexanone (1.2 eq.), and a reducing agent such as sodium triacetoxyborohydride (1.5 eq.) in a solvent like dichloroethane.

  • Heat the mixture at 80 °C for 12 hours.

  • Cool the reaction to room temperature, quench with a saturated solution of sodium bicarbonate, and extract the product with dichloromethane.

  • Purify the crude product via column chromatography to obtain this compound.

Synthesis of Polyamide (PA-CEPD) from this compound and Terephthaloyl Chloride
  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1 eq.) in anhydrous N,N-dimethylacetamide (DMAc).

  • Cool the solution to 0 °C in an ice bath.

  • Add terephthaloyl chloride (1 eq.) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Precipitate the resulting viscous polymer solution by pouring it into a large volume of methanol.

  • Collect the fibrous polymer precipitate by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven at 80 °C for 24 hours.

Mandatory Visualizations

experimental_workflow cluster_monomer_synthesis Monomer Synthesis cluster_polymer_synthesis Polymer Synthesis start 2,3-Diaminopyridine step1 Mono-ethylation start->step1 intermediate N2-ethylpyridine-2,3-diamine step1->intermediate step2 N-Cyclohexylation intermediate->step2 monomer This compound step2->monomer monomer2 This compound polymerization Polycondensation in DMAc monomer2->polymerization diacid Terephthaloyl Chloride diacid->polymerization polymer Polyamide (PA-CEPD) polymerization->polymer

Caption: Synthetic workflow for the monomer and the resulting polyamide.

logical_relationship cluster_structure Monomer Structure cluster_properties Resulting Polymer Properties monomer This compound cyclohexyl Bulky Cyclohexyl Group monomer->cyclohexyl introduces steric hindrance ethyl Flexible Ethyl Group monomer->ethyl provides flexibility pyridine Pyridine Core monomer->pyridine offers functionality amorphous Amorphous Nature cyclohexyl->amorphous solubility Enhanced Solubility ethyl->solubility thermal High Thermal Stability pyridine->thermal

Caption: Structure-property relationships of the novel polyamide.

Potential Applications

The unique combination of properties exhibited by polyamides derived from this compound opens up possibilities for their use in various advanced applications:

  • Aerospace and Automotive: As a matrix for lightweight and high-strength composite materials due to its high thermal stability.

  • Electronics: As a high-performance insulating material or for encapsulating electronic components.

  • Biomedical and Pharmaceutical: As a carrier for controlled drug release, leveraging the pyridine functionality for drug conjugation and the amorphous nature for predictable degradation and release profiles.

  • Specialty Membranes: For gas separation or filtration applications where good chemical resistance and thermal stability are required.

Conclusion

This compound is a promising new monomer for the development of advanced functional polyamides. The protocols provided herein offer a foundation for the synthesis and characterization of these novel materials. The resulting polymers exhibit a desirable combination of high thermal stability and enhanced solubility, making them attractive for a wide range of high-performance applications. Further research into the derivatization of the pyridine ring and the exploration of copolymers could lead to an even broader class of materials with tailored properties.

Application Notes and Protocols for N-Alkylation of Pyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of pyridine-2,3-diamine is a critical synthetic transformation for the generation of diverse building blocks in medicinal chemistry and materials science. The resulting N-alkylated products are valuable intermediates for the synthesis of various heterocyclic compounds, including pharmaceuticals and other biologically active molecules. This document provides a detailed protocol for the N-alkylation of pyridine-2,3-diamine, focusing on a robust method that allows for both mono- and di-alkylation. The presented protocol is adapted from established methods for the N-alkylation of aminopyridines, providing a strong foundational procedure for researchers.

Reaction Principle

The N-alkylation of pyridine-2,3-diamine is achieved through the nucleophilic substitution of an alkyl halide by the amino groups of the pyridine core. A significant challenge in the alkylation of aminopyridines is the competing alkylation at the pyridine ring nitrogen. To circumvent this, the amino group is first deprotonated using a strong base, such as n-butyllithium, to form a more nucleophilic lithioaminoanion. This anion then readily reacts with an alkyl halide to yield the desired N-alkylated product. The degree of alkylation (mono- vs. di-alkylation) can be controlled by modulating the stoichiometry of the base and the alkylating agent.

Experimental Protocols

This section details the protocols for both mono- and di-N-alkylation of pyridine-2,3-diamine.

Materials:

  • Pyridine-2,3-diamine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

  • Alkyl halide (e.g., iodomethane, iodoethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Protocol 1: Mono-N-alkylation of Pyridine-2,3-diamine

This protocol aims to selectively introduce a single alkyl group onto one of the amino functionalities.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under an inert atmosphere (e.g., argon or nitrogen), dissolve pyridine-2,3-diamine (1.0 eq.) in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add n-butyllithium (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C. The formation of the lithioaminoanion is often indicated by a color change. Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: To the resulting suspension, add the alkyl halide (1.0 eq.) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-alkylated product.

Protocol 2: Di-N-alkylation of Pyridine-2,3-diamine

This protocol is designed for the introduction of two alkyl groups, one on each amino functionality.

  • Reaction Setup: Prepare the reaction setup as described in Protocol 1, using pyridine-2,3-diamine (1.0 eq.) and anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C. Slowly add n-butyllithium (2.2 eq.) dropwise. After the addition, allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add the alkyl halide (2.2 eq.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Work-up and Purification: Follow the work-up and purification procedures as outlined in Protocol 1 to isolate the di-alkylated product.

Data Presentation

The following table summarizes expected yields and reaction conditions for the N-alkylation of pyridine-2,3-diamine based on analogous reactions with other aminopyridines. Actual yields may vary depending on the specific alkyl halide and reaction optimization.

EntryProductAlkylating AgentBase (eq.)Alkyl Halide (eq.)SolventTemp (°C)Time (h)Expected Yield (%)
1Mono-methylatedIodomethanen-BuLi (1.1)1.0THF0 to RT1-275-85
2Di-methylatedIodomethanen-BuLi (2.2)2.2THF0 to RT2-470-80
3Mono-ethylatedIodoethanen-BuLi (1.1)1.0THF0 to RT1-275-85
4Di-ethylatedIodoethanen-BuLi (2.2)2.2THF0 to RT2-470-80
5Mono-benzylatedBenzyl bromiden-BuLi (1.1)1.0THF0 to RT1-270-80
6Di-benzylatedBenzyl bromiden-BuLi (2.2)2.2THF0 to RT2-465-75

Visualizations

Reaction Scheme

cluster_mono Mono-N-alkylation cluster_di Di-N-alkylation pyridine_diamine_mono Pyridine-2,3-diamine lithiated_mono Mono-lithiated Intermediate pyridine_diamine_mono->lithiated_mono 1. n-BuLi (1.1 eq), THF, 0 °C mono_alkylated Mono-N-alkylated Product lithiated_mono->mono_alkylated 2. R-X (1.0 eq), 0 °C to RT pyridine_diamine_di Pyridine-2,3-diamine lithiated_di Di-lithiated Intermediate pyridine_diamine_di->lithiated_di 1. n-BuLi (2.2 eq), THF, 0 °C di_alkylated Di-N-alkylated Product lithiated_di->di_alkylated 2. R-X (2.2 eq), 0 °C to RT start Start inert Establish Inert Atmosphere (Ar/N2) start->inert dissolve Dissolve Pyridine-2,3-diamine in anhydrous THF cool Cool to 0 °C dissolve->cool inert->dissolve deprotonate Add n-BuLi dropwise cool->deprotonate stir1 Stir at 0 °C for 30 min deprotonate->stir1 alkylate Add Alkyl Halide dropwise stir1->alkylate warm Warm to Room Temperature alkylate->warm stir2 Stir for 1-4 h (Monitor by TLC) warm->stir2 quench Quench with sat. aq. NH4Cl stir2->quench extract Extract with Ethyl Acetate quench->extract dry Dry organic phase (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Application Notes and Protocols: N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine as a novel coupling component in the synthesis of azo dyes. The protocols and data presented are based on established principles of azo dye chemistry and analogous structures found in the literature, offering a foundational guide for the development of new chromophores with potential applications in textiles, imaging, and diagnostics.

Introduction

Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent the largest and most versatile class of synthetic colorants.[1] The color of these dyes is determined by the extended conjugation of the aromatic systems linked by the azo bridge.[1] Pyridine-containing azo dyes are of particular interest due to the influence of the nitrogen-containing heterocycle on the electronic properties of the chromophore, which can lead to deeper shades and improved dyeing properties.[2] The use of substituted pyridine-2,3-diamines, such as this compound, offers a unique scaffold for the synthesis of novel azo dyes with potentially enhanced solubility, binding affinity, and photophysical properties. The N-cyclohexyl and N-ethyl substituents can influence the dye's solubility and interaction with various substrates.

Synthesis of Azo Dyes using this compound

The synthesis of azo dyes from this compound involves a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with the diamine.[1][3]

General Reaction Scheme

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A Aromatic Amine (Ar-NH2) B NaNO2, HCl (0-5 °C) A->B C Diazonium Salt (Ar-N2+Cl-) B->C D This compound C->D Coupling Reaction E Azo Dye D->E

Caption: General workflow for the synthesis of azo dyes.

Experimental Protocols

Protocol 1: Synthesis of a Representative Azo Dye

This protocol describes the synthesis of an azo dye by coupling diazotized p-nitroaniline with this compound.

Materials:

  • p-Nitroaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • This compound

  • Ethanol

  • Sodium acetate

  • Ice

Procedure:

Step 1: Diazotization of p-Nitroaniline [4]

  • Dissolve p-nitroaniline (1.38 g, 0.01 mol) in a mixture of concentrated HCl (3 mL) and water (10 mL).

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.7 g, 0.01 mol in 5 mL of water) dropwise to the p-nitroaniline solution.

  • Maintain the temperature between 0-5 °C and continue stirring for 30 minutes after the addition is complete. The formation of the diazonium salt solution is indicated by a clear solution.

Step 2: Azo Coupling [4]

  • Dissolve this compound (2.33 g, 0.01 mol) in ethanol (20 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

  • Maintain the pH of the reaction mixture between 4-5 by adding a cold solution of sodium acetate.

  • Continue stirring the reaction mixture in the ice bath for 2-3 hours.

  • The precipitated azo dye is then collected by filtration, washed with cold water until the washings are neutral, and dried in a vacuum desiccator.

Purification:

The crude dye can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Characterization and Data Presentation

The synthesized azo dyes should be characterized by various spectroscopic techniques to confirm their structure and purity.

ParameterMethodExpected Observations
Melting Point Capillary MethodA sharp melting point indicates the purity of the compound.
FT-IR Spectroscopy KBr PelletCharacteristic peaks for N=N stretching (around 1400-1450 cm⁻¹), C=N and C=C stretching of the pyridine ring, and N-H stretching of the secondary amine.[5]
¹H-NMR Spectroscopy DMSO-d₆ or CDCl₃Signals corresponding to the aromatic protons of the pyridine and aniline rings, as well as aliphatic protons of the cyclohexyl and ethyl groups.[6]
UV-Vis Spectroscopy Ethanol or DMFThe absorption maximum (λmax) in the visible region (typically 400-600 nm) determines the color of the dye. The molar absorptivity (ε) indicates the intensity of the color.[6]
Mass Spectrometry ESI-MSThe molecular ion peak corresponding to the calculated molecular weight of the azo dye confirms its identity.[7]

Table 1: Hypothetical Spectroscopic and Tinctorial Data for a Synthesized Azo Dye

Dye StructureYield (%)λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Color on PolyesterLight Fastness (1-8)Wash Fastness (1-5)
Azo dye from p-nitroaniline and this compound8548035,000Reddish-Orange5-64-5
Azo dye from aniline and this compound9042030,000Yellow4-54

Note: The data in this table is hypothetical and serves as an example of how to present experimental results. Actual values will need to be determined experimentally.

Signaling Pathways and Logical Relationships

The synthesis of azo dyes is a well-established chemical process. The logical relationship between the reactants and the final product is straightforward.

G A Primary Aromatic Amine (Diazotizing Component) C Diazotization Reagents (NaNO2, HCl) A->C Reacts with B This compound (Coupling Component) D Azo Dye (Final Product) B->D Couples with C->D Forms Intermediate which reacts with B

Caption: Logical relationship of components in azo dye synthesis.

Conclusion

This compound presents itself as a promising and versatile coupling component for the synthesis of novel azo dyes. The presence of the substituted diamine functionality on the pyridine ring offers opportunities to fine-tune the properties of the resulting dyes, such as their color, solubility, and fastness. The experimental protocols provided herein offer a starting point for researchers to explore the synthesis and application of this new class of azo dyes. Further research into the biological activities and material science applications of these novel compounds is warranted.

References

Troubleshooting & Optimization

Technical Support Center: Purification of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine from reaction byproducts.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: My final product shows multiple spots on the Thin Layer Chromatography (TLC) plate after purification. What are the likely impurities?

A1: The presence of multiple spots on TLC after initial purification suggests that your product is not yet pure. The common impurities in the synthesis of this compound can include:

  • Unreacted Starting Materials: Such as 2,3-diaminopyridine.

  • Mono-alkylated Intermediates: These are molecules where only the cyclohexyl or the ethyl group has been added (e.g., N2-Cyclohexyl-pyridine-2,3-diamine or N2-Ethyl-pyridine-2,3-diamine).

  • Positional Isomers: Alkylation may have occurred on the other nitrogen of the diamine (N3 position).

  • Over-alkylated Byproducts: In some cases, the pyridine nitrogen can be alkylated, leading to a quaternary salt.

  • Solvent and Reagent Residues: Residual solvents or excess reagents used in the reaction.

Q2: How can I effectively remove the unreacted 2,3-diaminopyridine from my product?

A2: 2,3-diaminopyridine is significantly more polar than the desired product due to the presence of two primary amine groups. This difference in polarity can be exploited for separation.

  • Column Chromatography: A silica gel column is highly effective. Start with a non-polar eluent system and gradually increase the polarity. The less polar product will elute before the highly polar 2,3-diaminopyridine.

  • Acid Wash: You can dissolve the crude product in a non-polar organic solvent (like dichloromethane or ethyl acetate) and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The more basic 2,3-diaminopyridine will be protonated and move to the aqueous layer, while your desired product remains in the organic layer. Caution: Your target compound is also basic and may partition into the aqueous layer if the acid concentration is too high or with excessive washing.

Q3: I am struggling to separate the mono-alkylated intermediates from my final product. What purification strategy should I use?

A3: The polarity difference between the desired di-substituted product and the mono-substituted intermediates is smaller, making separation more challenging.

  • Optimized Column Chromatography: Careful optimization of the solvent system for column chromatography is crucial. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can effectively separate these compounds. Using a high-performance flash chromatography system can provide better resolution.

  • Preparative HPLC: If column chromatography does not provide sufficient purity, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating closely related compounds.

Q4: My NMR spectrum shows signals that I suspect belong to a positional isomer. How can I confirm this and purify my target compound?

A4: Positional isomers (alkylation at N3 instead of N2) will have very similar physical properties, making them difficult to separate.

  • Spectroscopic Analysis: Advanced 2D NMR techniques (like HMBC and NOESY) can help in unambiguously determining the structure and confirming the presence of isomers.

  • Fractional Crystallization: If your product is a solid, fractional crystallization might be an effective method for separation, as different isomers can have different crystal packing and solubility.

  • Chiral Chromatography: If the isomers are chiral, chiral chromatography could be an option for separation.

Q5: What is the best general-purpose purification method for this compound?

A5: For most lab-scale syntheses, a multi-step purification approach is recommended.

  • Work-up: Start with an appropriate aqueous work-up (e.g., washing with brine or a mild base/acid) to remove bulk impurities.

  • Column Chromatography: Follow with silica gel column chromatography to separate the major components.

  • Recrystallization/Distillation: If the product is a solid, recrystallization from a suitable solvent system can significantly enhance purity. If it is a high-boiling liquid, vacuum distillation might be an option.

Data Presentation

Table 1: Typical Solvent Systems for Column Chromatography Purification

Impurity to RemoveRecommended Solvent System (Hexane/Ethyl Acetate Gradient)
Less polar byproductsStart with 100% Hexane, then 98:2 to 95:5
Target Compound Elution Typically elutes between 90:10 and 70:30
Mono-alkylated intermediatesElutes after the target compound, around 60:40 to 50:50
Unreacted 2,3-diaminopyridineRequires higher polarity, e.g., 30:70 or with Methanol

Note: These are starting points and the optimal solvent system should be determined by TLC analysis.

Experimental Protocols

Protocol 1: General Column Chromatography Purification
  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the initial chromatography eluent. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial non-polar eluent (e.g., 98:2 Hexane:Ethyl Acetate).

  • Loading: Carefully load the dried crude product onto the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent system, gradually increasing the polarity based on TLC monitoring of the fractions.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent or a solvent pair in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common choices could include ethanol/water, or ethyl acetate/hexanes.

  • Dissolution: Dissolve the impure solid in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Steps Crude_Product Crude Reaction Mixture Workup Aqueous Work-up (e.g., Acid/Base Wash) Crude_Product->Workup Column_Chromatography Silica Gel Column Chromatography Workup->Column_Chromatography Purity_Check_1 TLC/NMR Analysis Column_Chromatography->Purity_Check_1 Recrystallization Recrystallization or Distillation Purity_Check_1->Recrystallization Impure Purity_Check_2 Final Purity Analysis (NMR, LC-MS, etc.) Purity_Check_1->Purity_Check_2 Pure Recrystallization->Purity_Check_2 Pure_Product Pure this compound Purity_Check_2->Pure_Product Meets Specs

Caption: General purification workflow for this compound.

Troubleshooting_Tree cluster_impurities Potential Impurities cluster_solutions Recommended Actions Start Multiple Spots on TLC? Unreacted_SM Unreacted Starting Material (e.g., 2,3-diaminopyridine) Start->Unreacted_SM High Polarity Spot Mono_Alkylated Mono-alkylated Intermediates Start->Mono_Alkylated Spot Close to Product Isomers Positional Isomers Start->Isomers Very Close/Overlapping Spot Acid_Wash Acid Wash or Polar Column Chromatography Unreacted_SM->Acid_Wash Optimized_Chroma Optimized Column Chromatography or Preparative HPLC Mono_Alkylated->Optimized_Chroma Frac_Cryst Fractional Crystallization or Advanced Chromatography Isomers->Frac_Cryst

Caption: Troubleshooting decision tree for common purification issues.

Technical Support Center: Synthesis of N-Substituted Pyridine Diamines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of N-substituted pyridine diamines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare N-substituted pyridine diamines?

A1: The most prevalent methods for synthesizing N-substituted pyridine diamines include:

  • Buchwald-Hartwig Amination: A versatile palladium-catalyzed cross-coupling reaction between a dihalopyridine and an amine. This method is favored for its broad substrate scope and functional group tolerance.

  • Nucleophilic Aromatic Substitution (SNAr): This reaction involves the displacement of a halide or other suitable leaving group from an electron-deficient pyridine ring by an amine nucleophile. The reactivity is enhanced by the presence of electron-withdrawing groups on the pyridine ring.

  • Chichibabin Reaction: This reaction involves the direct amination of a pyridine ring using sodium amide or other strong amide bases. It is particularly useful for introducing an amino group at the 2- or 6-position.

Q2: What are the typical impurities I might encounter in my reaction?

A2: Common impurities are often related to the specific synthetic method used. These can include:

  • Starting Materials: Unreacted dihalopyridine or amine.

  • Mono-substituted Intermediates: In the synthesis of disubstituted diamines, the mono-aminated pyridine is a common byproduct.

  • Over-arylation Products: In Buchwald-Hartwig aminations, tertiary amine byproducts can form.

  • Hydrodehalogenation Products: A common side reaction in palladium-catalyzed couplings where a halogen is replaced by a hydrogen atom.[1]

  • Dimerization Products: Particularly observed as a side reaction in the Chichibabin reaction.[2]

  • Solvent Adducts and Degradation Products: Depending on the reaction conditions, solvents or reagents can react to form impurities.

Q3: How can I purify my N-substituted pyridine diamine product?

A3: Standard purification techniques are generally effective:

  • Column Chromatography: Silica gel chromatography is a common method for separating the desired product from impurities with different polarities.

  • Recrystallization: This technique is useful for obtaining highly pure crystalline products, provided a suitable solvent system is found.

  • Acid-Base Extraction: Exploiting the basicity of the pyridine and amino groups can help remove non-basic impurities.

Troubleshooting Guides

Problem 1: Low yield of the desired N,N'-disubstituted pyridine diamine in a Buchwald-Hartwig reaction.
Possible Cause Suggested Solution
Incomplete Reaction * Increase reaction time or temperature. * Ensure efficient stirring. * Verify the quality and activity of the palladium catalyst and ligands.
Catalyst Deactivation * Use an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phosphine ligand. * Ensure all reagents and solvents are anhydrous.
Poor Ligand Choice * Screen different phosphine ligands. Bulky, electron-rich ligands like XPhos or RuPhos are often effective for amination of heteroaryl chlorides.
Incorrect Base * The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The base strength should be appropriate for the pKa of the amine.
Side Reactions * Hydrodehalogenation can be minimized by using appropriate ligands and ensuring an oxygen-free environment. * Over-arylation can sometimes be suppressed by using a slight excess of the diamine.
Problem 2: Formation of significant amounts of mono-substituted pyridine diamine.
Possible Cause Suggested Solution
Insufficient Amine * Use a stoichiometric excess of the amine to drive the reaction towards disubstitution.
Steric Hindrance * If the amine or the pyridine substrate is sterically hindered, the second substitution may be slow. Consider using a more active catalyst system or higher reaction temperatures.
Reaction Time * The second amination may be slower than the first. Increase the reaction time and monitor the progress by TLC or LC-MS.
Problem 3: Difficulty in purifying the final product.
Possible Cause Suggested Solution
Co-elution of Impurities in Chromatography * Optimize the solvent system for column chromatography. A gradient elution may be necessary. * Consider using a different stationary phase (e.g., alumina instead of silica gel).
Product is an Oil or Difficult to Crystallize * Attempt to form a salt (e.g., hydrochloride or trifluoroacetate) which may be more crystalline. * Try different solvent combinations for recrystallization.
Presence of Oligomeric Impurities * These can be difficult to remove by chromatography. Precipitation or trituration with a suitable solvent might be effective.

Data Presentation

Table 1: Comparison of Impurity Profiles in the Synthesis of a Model N,N'-diaryl-2,6-pyridinediamine

Synthetic Method Starting Dihalopyridine Amine Major Impurities Observed (Relative % by HPLC) Typical Yield of Disubstituted Product
Buchwald-Hartwig2,6-DichloropyridineAnilineMono-aminated pyridine (5-15%), Hydrodehalogenation product (2-5%), Unreacted dichloropyridine (<2%)70-90%
SNAr2,6-Difluoropyridine4-MethoxyanilineMono-aminated pyridine (10-20%), Unreacted difluoropyridine (5-10%)60-80%
Chichibabin-type2-Amino-6-chloropyridinePhenylamine (as amide)Dimerized byproducts (up to 10%), Unreacted aminopyridine (<5%)50-70%

Note: The impurity profiles and yields are illustrative and can vary significantly based on specific reaction conditions and substrates.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of 2,6-Dichloropyridine
  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and sodium tert-butoxide (2.2 equivalents).

  • Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon). Add 2,6-dichloropyridine (1.0 equivalent) and the desired amine (2.1 equivalents) dissolved in an anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Purification by Recrystallization
  • Solvent Selection: Dissolve the crude product in a minimum amount of a suitable hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Impurity_Formation cluster_buchwald Buchwald-Hartwig Amination cluster_chichibabin Chichibabin Reaction cluster_snar SNAr Dihalopyridine Dihalopyridine Desired Product Desired Product Dihalopyridine->Desired Product Amine, Pd catalyst, Base Mono-substituted Mono-substituted Dihalopyridine->Mono-substituted Incomplete Reaction Hydrodehalogenation Hydrodehalogenation Dihalopyridine->Hydrodehalogenation Side Reaction Amine Amine Amine->Desired Product Over-arylation Over-arylation Desired Product->Over-arylation Excess Aryl Halide Pyridine Derivative Pyridine Derivative Aminated Product Aminated Product Pyridine Derivative->Aminated Product NaNH2 Dimer Dimer Pyridine Derivative->Dimer Side Reaction NaNH2 NaNH2 NaNH2->Aminated Product Activated Dihalopyridine Activated Dihalopyridine SNAr Product SNAr Product Activated Dihalopyridine->SNAr Product Amine, Base Mono-substituted_SNAr Mono-substituted Activated Dihalopyridine->Mono-substituted_SNAr Incomplete Reaction Amine_SNAr Amine Amine_SNAr->SNAr Product

Caption: Logical workflow of common synthetic routes and potential impurity pathways.

Troubleshooting_Workflow Start Start Analyze_Crude Analyze Crude Mixture (TLC, LC-MS) Start->Analyze_Crude Reaction_Complete Reaction Complete? Identify_Impurities Identify Major Impurities Reaction_Complete->Identify_Impurities No Purification Purification Reaction_Complete->Purification Yes Analyze_Crude->Reaction_Complete Low_Yield Low Yield of Desired Product Identify_Impurities->Low_Yield High_Mono High % of Mono-substituted Identify_Impurities->High_Mono Other_Byproducts Other Major Byproducts Identify_Impurities->Other_Byproducts Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Reagents) Low_Yield->Optimize_Conditions Adjust_Stoichiometry Adjust Amine Stoichiometry High_Mono->Adjust_Stoichiometry Modify_Catalyst Modify Catalyst/Ligand/Base Other_Byproducts->Modify_Catalyst Optimize_Conditions->Start Adjust_Stoichiometry->Start Modify_Catalyst->Start

Caption: A logical troubleshooting workflow for the synthesis of N-substituted pyridine diamines.

References

stability and degradation of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine and its complexes. The information is designed to address common challenges encountered during synthesis, handling, and stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound complexes?

A1: While specific data is limited, complexes of substituted pyridine-2,3-diamines are generally susceptible to oxidation, particularly at the amino groups. The pyridine nitrogen can also participate in coordination and may influence the electronic properties and stability of the complex.[1][2] The cyclohexyl and ethyl substituents may sterically hinder coordination and affect the overall stability of the complex. Stability is also highly dependent on the coordinated metal ion and the experimental conditions (pH, solvent, temperature, and exposure to light and air).

Q2: What are the common solvents for dissolving this compound and its complexes?

A2: The free ligand, this compound, is expected to be soluble in a range of organic solvents. Its complexes, however, may have different solubility profiles depending on the metal and counter-ions. Common solvents to try include methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). For some metal complexes, chlorinated solvents like dichloromethane or chloroform may also be effective. Water solubility is expected to be low for the free ligand but may increase upon complexation, particularly if the complex is charged.

Q3: How should I store this compound and its complexes to prevent degradation?

A3: To minimize degradation, store the ligand and its complexes in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). This is especially important for solid samples to prevent oxidation and hydrolysis. Solutions should be freshly prepared whenever possible. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C) and protected from light.

Q4: I am observing a color change in my complex solution over time. What could be the cause?

A4: A color change in a solution of a coordination complex often indicates a change in the coordination sphere of the metal ion or a change in its oxidation state. This could be due to solvent coordination, degradation of the ligand, or oxidation of the metal center. It is advisable to monitor these changes using UV-Vis spectroscopy and to analyze the aged solution by techniques like LC-MS to identify any new species.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the complex during synthesis - Incomplete reaction. - Steric hindrance from the cyclohexyl and ethyl groups. - Inappropriate solvent or reaction temperature. - The ligand or metal salt is of poor quality.- Increase reaction time or temperature. - Use a higher concentration of reactants. - Screen different solvents to improve solubility and reactivity. - Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, elemental analysis).
Product is an oil or difficult to crystallize - Presence of impurities. - The complex has a low melting point or is amorphous.- Purify the crude product using column chromatography. - Try different crystallization techniques (e.g., slow evaporation, vapor diffusion with different anti-solvents). - If the product is consistently an oil, confirm its purity and characterize it in that form.
The complex appears to be degrading during purification by column chromatography - The complex is unstable on the stationary phase (e.g., silica or alumina). - The solvent system is promoting degradation.- Use a less acidic or basic stationary phase, or consider size-exclusion chromatography. - Perform the chromatography at a lower temperature. - Use a solvent system that is known to be compatible with the complex.
Inconsistent results in biological assays - Degradation of the complex in the assay medium. - Interaction of the complex with components of the assay medium.- Assess the stability of the complex in the assay medium over the time course of the experiment. - Prepare fresh solutions of the complex for each experiment. - Include appropriate controls to test for interactions with the medium.

Quantitative Stability Data

The stability of this compound complexes is influenced by various factors. The following table provides a template for researchers to summarize their experimental findings.

Complex Condition Parameter Value
e.g., [M(L)Cl2]pH 7.4 (PBS buffer)Half-life (t1/2) at 37°CEnter experimental data
Aqueous solutionPhotodegradation rate constant (k)Enter experimental data
Solid-stateDecomposition temperature (°C)Enter experimental data
Add more complexesAdd more conditionsAdd more parametersEnter experimental data

Experimental Protocols

Protocol 1: Synthesis of a Generic Metal Complex of this compound
  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).

  • To this solution, add a solution of the metal salt (e.g., MCl2, M(OAc)2; 1 equivalent) in the same solvent dropwise with stirring.

  • The reaction mixture is stirred at room temperature or heated under reflux for a specified period (e.g., 2-24 hours).

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. If a precipitate forms, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and attempt to induce crystallization by adding an anti-solvent or by slow evaporation.

  • Purify the solid product by recrystallization or column chromatography.

  • Characterize the final product by spectroscopic methods (NMR, IR, UV-Vis), mass spectrometry, and elemental analysis.

Protocol 2: Assessment of Complex Stability by HPLC
  • Prepare a stock solution of the complex in a suitable solvent (e.g., methanol or DMSO).

  • Dilute the stock solution to a final concentration in the desired test medium (e.g., phosphate-buffered saline, cell culture medium).

  • Incubate the solution under the desired conditions (e.g., 37°C in a light-protected incubator).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Quench any further degradation by adding a suitable agent or by immediate freezing.

  • Analyze the sample by reverse-phase HPLC using a suitable column and mobile phase.

  • Monitor the disappearance of the parent complex peak and the appearance of any degradation product peaks.

  • Quantify the peak areas to determine the percentage of the complex remaining at each time point and calculate the degradation rate or half-life.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization start Start dissolve_ligand Dissolve Ligand start->dissolve_ligand add_metal Add Metal Salt dissolve_ligand->add_metal react React (Stir/Heat) add_metal->react cool Cool Reaction react->cool isolate Isolate Crude Product cool->isolate purify Purify (Crystallization/Chromatography) isolate->purify characterize Characterize Product purify->characterize end End characterize->end

Caption: General workflow for the synthesis and characterization of metal complexes.

degradation_pathway Complex [M(L)Xn] Oxidation Oxidized Ligand Complex Complex->Oxidation O2 Hydrolysis Hydrolyzed Ligand Complex Complex->Hydrolysis H2O Dissociation [M(Solvent)m] + L Complex->Dissociation Solvent

Caption: Potential degradation pathways for a metal complex.

troubleshooting_logic start Low Yield? check_purity Starting Materials Pure? start->check_purity check_purity->start No, Purify & Retry optimize_conditions Optimize Reaction Conditions? check_purity->optimize_conditions Yes change_solvent Change Solvent? optimize_conditions->change_solvent increase_time Increase Reaction Time/Temp? optimize_conditions->increase_time

Caption: A troubleshooting decision tree for low reaction yield.

References

troubleshooting low yields in N-alkylation of pyridine diamines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields and other issues during the N-alkylation of pyridine diamines.

Frequently Asked Questions (FAQs)

Q1: Why am I getting very low or no yield of my desired mono-N-alkylated pyridine diamine?

A1: Low or no yield in N-alkylation of pyridine diamines can stem from several factors:

  • Inadequate Base: The chosen base may not be strong enough to deprotonate the amino group effectively. For pyridine diamines, the basicity of the amino groups is reduced due to the electron-withdrawing nature of the pyridine ring. Stronger bases are often required.

  • Poor Solubility: The pyridine diamine starting material or the base may have poor solubility in the chosen solvent, preventing the reaction from proceeding efficiently.[1]

  • Steric Hindrance: The alkylating agent or the substitution pattern on the pyridine ring can create significant steric hindrance, slowing down or preventing the reaction.[2]

  • Reaction Temperature: The reaction temperature may be too low. While higher temperatures can increase the reaction rate, they can also lead to side products.

  • Inactive Alkylating Agent: The alkyl halide or other alkylating agent may have degraded or be inherently unreactive.

Q2: I am observing significant amounts of di-alkylated or even poly-alkylated products. How can I improve mono-alkylation selectivity?

A2: Over-alkylation is a common problem because the mono-alkylated product is often more nucleophilic than the starting diamine.[3] To favor mono-alkylation:

  • Stoichiometry Control: Use a stoichiometric excess of the pyridine diamine relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which favors the reaction with the more abundant starting material.

  • Protecting Groups: Consider using a protecting group (e.g., Boc-anhydride) to protect one of the amino groups, perform the alkylation, and then deprotect.

  • Alternative Methods: Explore methods like reductive amination or "self-limiting alkylation" using N-aminopyridinium salts, which can offer better control over mono-alkylation.[4]

Q3: My reaction is messy, with many side products. What are the likely side reactions?

A3: Besides over-alkylation, other side reactions can include:

  • Alkylation of the Pyridine Ring Nitrogen: While less common for the exocyclic amino groups, under certain conditions, particularly with highly reactive alkylating agents, the endocyclic pyridine nitrogen can be alkylated, forming a pyridinium salt.

  • Elimination Reactions: If you are using a secondary or tertiary alkyl halide, elimination reactions can compete with the desired substitution, especially with strong, sterically hindered bases.[5]

  • Solvent Reactivity: Some solvents, like DMSO, can react with electrophiles at high temperatures in the presence of a base.[6]

Troubleshooting Guides

Problem 1: Low Conversion of Starting Material

If you observe a significant amount of unreacted pyridine diamine, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Conversion

low_conversion start Low Conversion of Pyridine Diamine check_base Is the base strong enough and soluble? start->check_base change_base Switch to a stronger or more soluble base (e.g., NaH, t-BuOK, Cs2CO3) check_base->change_base No check_solvent Is the starting material soluble in the solvent? check_base->check_solvent Yes end_point Re-evaluate Reaction change_base->end_point change_solvent Change to a more polar aprotic solvent (e.g., DMF, NMP) or try a solvent mixture. check_solvent->change_solvent No increase_temp Increase Reaction Temperature check_solvent->increase_temp Yes change_solvent->end_point check_additive Consider adding a catalyst or additive (e.g., NaI, KI) increase_temp->check_additive check_additive->end_point

Caption: Troubleshooting decision tree for low reaction conversion.

Detailed Steps:

  • Evaluate the Base: For many pyridine diamines, common bases like K₂CO₃ might not be sufficient. Consider stronger bases. If solubility is an issue (e.g., K₂CO₃ in acetonitrile), switching to a more soluble base like Cs₂CO₃ or using a different solvent can help.[1]

  • Solvent Selection: Ensure your pyridine diamine has good solubility in the reaction solvent at the reaction temperature. Polar aprotic solvents like DMF, DMSO, or NMP are common choices. However, be mindful of potential side reactions with these solvents at high temperatures.[6]

  • Increase Temperature: N-alkylation reactions can be slow. Incrementally increasing the temperature may improve the reaction rate. Using a microwave reactor can also be an effective way to safely increase the temperature and reduce reaction times.[1]

  • Use an Additive: For alkyl bromides or chlorides, adding a catalytic amount of sodium or potassium iodide can significantly increase the rate of reaction through the Finkelstein reaction.

Problem 2: Poor Selectivity (Mono- vs. Di-alkylation)

If you are struggling with the formation of di-alkylated products, the following strategies can improve selectivity for the desired mono-alkylated product.

Strategies for Improving Mono-alkylation Selectivity

selectivity_improvement start Poor Mono-alkylation Selectivity stoichiometry Adjust Stoichiometry: Use excess pyridine diamine (e.g., 2-3 equivalents) start->stoichiometry slow_addition Slowly add the alkylating agent to the reaction mixture stoichiometry->slow_addition lower_temp Lower the reaction temperature to slow down the second alkylation slow_addition->lower_temp protecting_group Use a protecting group strategy (e.g., Boc protection) lower_temp->protecting_group alt_method Consider alternative methods: Reductive Amination or Borrowing Hydrogen Catalysis protecting_group->alt_method end_point Improved Selectivity alt_method->end_point

Caption: Workflow for enhancing mono-alkylation selectivity.

Detailed Steps:

  • Adjust Stoichiometry: This is the simplest approach. By using an excess of the pyridine diamine, you increase the probability of the alkylating agent reacting with the starting material rather than the mono-alkylated product.

  • Slow Addition: Using a syringe pump to add the alkylating agent over several hours can maintain a low concentration of the electrophile, thus favoring mono-alkylation.

  • Lower Temperature: The second alkylation step may have a higher activation energy. Lowering the temperature can sometimes disproportionately slow the second alkylation compared to the first.

  • Protecting Group Strategy: This is a more robust but longer route. For example, reacting the diamine with one equivalent of Boc-anhydride can selectively protect one amino group, allowing for the mono-alkylation of the other. Subsequent deprotection yields the desired product.

  • Alternative Synthetic Routes: Methods like reductive amination (reacting the diamine with an aldehyde or ketone in the presence of a reducing agent) or catalytic "borrowing hydrogen" reactions with alcohols can provide higher selectivity for mono-alkylation.[7][8][9]

Data Summary and Experimental Protocols

Table 1: Common Conditions for N-Alkylation of Aminopyridines
Base (Equivalents)SolventAlkylating Agent (Equivalents)Temperature (°C)Typical Yield RangeNotes
t-BuOK (1.5)DMSOAlkyl Halide (1.0)Room TempModerate to GoodCan lead to a mixture of mono- and di-alkylated products.[10]
NaH (3.0)DMFIodoethane (2.0)0 - Room Temp~52% (mono-alkylated)N,N-dialkylated product was also observed and separated.[11]
Cs₂CO₃ (3.0)MeCNAlkyl Iodide (2.0)70HighUsed for alkylation of N-aminopyridinium salts.[4]
K₂CO₃AcetoneAlkyl BromideRefluxLow to ModerateSolubility of K₂CO₃ can be an issue, leading to incomplete reactions.[1]
Protocol 1: General Procedure for N-Alkylation using NaH in DMF

This protocol is adapted from procedures where a strong, non-nucleophilic base is required.

  • Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the pyridine diamine (1.0 equivalent).

  • Solvent Addition: Add anhydrous DMF under a nitrogen atmosphere.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 - 1.5 equivalents) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., alkyl iodide or bromide, 1.0-1.2 equivalents) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS. Gentle heating (e.g., 50-70 °C) may be required for less reactive alkylating agents.

  • Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Reductive Amination for Mono-N-Alkylation

This method offers high selectivity for mono-alkylation and is a good alternative to direct alkylation.

  • Preparation: In a round-bottom flask, dissolve the pyridine diamine (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent (e.g., methanol, dichloroethane).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The addition of a mild acid catalyst (e.g., acetic acid) can facilitate imine formation. For less reactive amines or carbonyls, molecular sieves can be added to remove the water formed.

  • Reduction: Cool the mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) portion-wise. STAB is often preferred as it is milder and can be used in a one-pot procedure without prior isolation of the imine.

  • Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS (typically 2-12 hours).

  • Workup: Quench the reaction with water or a basic aqueous solution (e.g., saturated NaHCO₃).

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography as described in Protocol 1.

References

Technical Support Center: Synthesis of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine, with a focus on identifying and mitigating common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common approach is a two-step process starting from 2-chloro-3-aminopyridine. The first step is an amination to introduce the second amino group, forming 2,3-diaminopyridine.[1][2] This is followed by a selective N-alkylation of the 2-amino group with cyclohexyl and ethyl halides.

Q2: I am observing multiple products in my final reaction mixture. What are the likely side products?

During the N-alkylation step, several side reactions can occur, leading to a mixture of products. The most common side products include:

  • Over-alkylation products: This can result in the formation of quaternary ammonium salts or the addition of multiple ethyl or cyclohexyl groups. This is a common challenge in amine alkylation due to the increased nucleophilicity of the amine as it becomes more substituted.[3][4][5]

  • Positional Isomers: Alkylation can occur on the N3-amino group, leading to the formation of N3-Cyclohexyl-N3-ethylpyridine-2,3-diamine or other N3-alkylated isomers. Selective protection of the N3-amino group can help to prevent this.[6]

  • Mono-alkylation Products: Incomplete reaction can leave starting material that is only alkylated with either the cyclohexyl or the ethyl group, but not both.

  • Solvent-Related Byproducts: Certain solvents can participate in side reactions. For example, if DMF is used as a solvent, you may see byproducts resulting from its decomposition or reaction with the reagents.[7]

Q3: How can I minimize the formation of over-alkylation byproducts?

To reduce over-alkylation, consider the following strategies:

  • Control Stoichiometry: Use a precise stoichiometry of the alkylating agents (cyclohexyl and ethyl halides) to the 2,3-diaminopyridine. A slight excess of the diamine may be beneficial.

  • Slow Addition: Add the alkylating agents slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of multiple alkylations on the same molecule.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity.

Q4: My yield of the desired product is low. What are the potential causes?

Low yields can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like TLC or LC-MS to ensure all the starting material has been consumed.

  • Side Reactions: As discussed in Q2, the formation of side products will consume your starting materials and lower the yield of the desired product.

  • Product Degradation: The product may be unstable under the reaction or workup conditions. Consider the pH and temperature of your workup steps.

  • Dealkylation: Although less common, under certain conditions, dealkylation of the N-alkylated product can occur.[8]

  • Purification Losses: The purification process, such as column chromatography, can lead to a loss of product. Ensure your purification method is optimized for your target compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Presence of N,N,N-trialkylated byproduct Over-alkylation due to harsh reaction conditions or incorrect stoichiometry.Reduce reaction temperature. Use a molar equivalent of alkylating agents or a slight excess of the diamine. Add alkylating agents dropwise.
Detection of N3-alkylated isomers Lack of selectivity in the alkylation of the two amino groups.Consider a protecting group strategy for the N3-amino group prior to alkylation.[6]
Significant amount of unreacted starting material Incomplete reaction.Increase reaction time and monitor by TLC or LC-MS. Slightly increase the reaction temperature if thermal stability of the product allows.
Formation of a dark, tarry substance Decomposition of starting materials or product.Lower the reaction temperature. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Product is difficult to purify from side products Similar polarity of the desired product and byproducts.Optimize the mobile phase for column chromatography. Consider alternative purification techniques such as preparative HPLC or crystallization.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Diaminopyridine

This procedure is adapted from known methods for the amination of halopyridines.[1][2]

  • To a sealed reaction vessel, add 2-chloro-3-aminopyridine (1 equiv.), concentrated aqueous ammonia (10-15 equiv.), and copper(II) sulfate (0.05 equiv.).

  • Heat the mixture to 150-180°C for 8-12 hours. The pressure in the vessel will increase.

  • After cooling to room temperature, carefully vent the vessel.

  • Basify the reaction mixture with a concentrated solution of sodium hydroxide until the pH is >11.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 2,3-diaminopyridine.

Protocol 2: Synthesis of this compound

This is a general procedure for N-alkylation of an aminopyridine.[5][9]

  • Dissolve 2,3-diaminopyridine (1 equiv.) in a suitable aprotic solvent (e.g., acetonitrile or THF) in a round-bottom flask under an inert atmosphere.

  • Add a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine) (2.5 equiv.).

  • Cool the mixture to 0°C.

  • Slowly add bromoethane (1.1 equiv.) dropwise.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

  • After the formation of the mono-ethylated intermediate is observed, add cyclohexyl bromide (1.1 equiv.).

  • Heat the reaction to a gentle reflux (50-70°C) and stir for 12-18 hours, or until the reaction is complete by TLC or LC-MS.

  • Cool the reaction mixture and filter off the base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired product.

Visualizations

Synthesis_Pathway Start 2-Chloro-3-aminopyridine Intermediate 2,3-Diaminopyridine Start->Intermediate Amination (NH3, CuSO4) Product This compound Intermediate->Product N-Alkylation (Bromoethane, Cyclohexyl bromide, Base) Side_Product2 N3-Alkylated Isomer Intermediate->Side_Product2 Non-selective Alkylation Side_Product1 Over-alkylation (Quaternary Salt) Product->Side_Product1 Excess Alkylating Agent

Caption: Synthetic pathway and major side reactions.

Troubleshooting_Workflow Start Reaction Complete? Analyze Analyze Crude Product (LC-MS, NMR) Start->Analyze Yes LowYield Low Yield Start->LowYield No Identify Identify Side Products Analyze->Identify OverAlkylation Over-alkylation Detected Identify->OverAlkylation High MW Impurities Isomers Isomers Detected Identify->Isomers Isomeric Impurities Purify Purify Product Identify->Purify Clean Action1 Adjust Stoichiometry Lower Temperature OverAlkylation->Action1 Action2 Use Protecting Group Strategy Isomers->Action2 Action3 Increase Reaction Time Optimize Conditions LowYield->Action3

Caption: Troubleshooting workflow for reaction analysis.

References

Technical Support Center: N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine Characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, providing potential causes and recommended solutions.

Issue 1: Inconsistent Melting Point

Potential CauseRecommended Solution
Sample Impurity: The presence of residual solvents, starting materials, or byproducts can lead to a broad or depressed melting point.Purification: Recrystallize the sample from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes). Alternatively, perform column chromatography on silica gel.
Polymorphism: The compound may exist in different crystalline forms, each with a distinct melting point.Thermal Analysis: Utilize techniques like Differential Scanning Calorimetry (DSC) to identify multiple melting endotherms, which would suggest polymorphism.
Decomposition: The compound may be degrading upon heating.Visual Observation: Observe the sample during melting point determination for any color change, which could indicate decomposition. Consider using a lower heating rate.

Issue 2: Complex or Uninterpretable NMR Spectra

Potential CauseRecommended Solution
Presence of Isomers: Positional isomers may have formed during synthesis, leading to overlapping signals.2D NMR: Perform 2D NMR experiments such as COSY and HSQC to establish connectivity between protons and carbons, helping to differentiate between isomeric structures.
Slow Rotational Isomerism (Rotamers): Restricted rotation around the N-cyclohexyl or N-ethyl bond can result in broadened or multiple signals for the same proton or carbon.Variable Temperature NMR: Acquire NMR spectra at different temperatures. An increase in temperature should lead to the coalescence of signals if rotamers are present.
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.Sample Treatment: Treat the NMR sample with a chelating agent like EDTA to sequester any paramagnetic ions.
Low Signal-to-Noise Ratio: Insufficient sample concentration or a low number of scans.Optimize Acquisition Parameters: Increase the sample concentration if possible, and increase the number of scans to improve the signal-to-noise ratio.

Issue 3: Poor Peak Shape or Resolution in HPLC Analysis

Potential CauseRecommended Solution
Inappropriate Column Chemistry: The stationary phase may not be suitable for the basic nature of the diamine.Column Selection: Use a column with a stationary phase designed for basic compounds, such as a C18 column with end-capping or a polar-embedded phase.
Secondary Interactions with Silica: The basic amine groups can interact with residual acidic silanols on the silica support, leading to peak tailing.Mobile Phase Additives: Add a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (0.1-0.5%) to mask the silanol groups.
Chelation with Metal Impurities: The diamine can chelate with metal impurities in the HPLC system or on the column, causing peak distortion.Use of Additives: Add a chelating agent like EDTA to the mobile phase to prevent these interactions.
Inappropriate pH of the Mobile Phase: The ionization state of the analyte can significantly affect its retention and peak shape.pH Optimization: Adjust the pH of the mobile phase to ensure the analyte is in a single, stable ionization state (typically pH > pKa + 1.5 for a basic compound to be neutral, or pH < pKa - 1.5 to be fully protonated).

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: While specific experimental values can vary slightly based on the solvent and instrument, the following are predicted chemical shift ranges. It is crucial to correlate these with 2D NMR data for unambiguous assignment.

Predicted ¹H and ¹³C NMR Data

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine-H47.2 - 7.5120 - 125
Pyridine-H56.5 - 6.8110 - 115
Pyridine-H67.8 - 8.1145 - 150
N-CH (Cyclohexyl)3.0 - 3.555 - 60
N-CH₂ (Ethyl)3.2 - 3.745 - 50
CH₃ (Ethyl)1.0 - 1.312 - 15
Cyclohexyl-CH₂1.0 - 2.024 - 35
NH₂4.5 - 5.5 (broad)-
Pyridine-C2-155 - 160
Pyridine-C3-130 - 135

Q2: What is a suitable starting point for developing an HPLC method for purity analysis?

A2: A good starting point for method development would be a reverse-phase HPLC method.

Initial HPLC Method Parameters

ParameterRecommended Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Column Temperature 30 °C

Q3: How can I confirm the molecular weight of my compound?

A3: Electrospray Ionization Mass Spectrometry (ESI-MS) is the recommended technique. Given the basic nature of the diamine, it should readily protonate to form a prominent [M+H]⁺ ion in positive ion mode.

Expected Mass Spectrometry Results

ParameterExpected Value
Molecular Formula C₁₃H₂₁N₃
Exact Mass 219.1735
Observed Ion [M+H]⁺ m/z 220.1813

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum.

    • If the spectra are complex, perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in structure elucidation.

  • Data Processing: Process the spectra using appropriate software. Reference the spectra to the solvent peak or the internal standard.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

  • System Setup:

    • Install the appropriate column and equilibrate the system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

    • Set the detector wavelength(s).

  • Injection: Inject a known volume of the sample (e.g., 10 µL).

  • Data Analysis: Integrate the peaks in the resulting chromatogram to determine the purity and identify any impurities.

Protocol 3: Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 100-500).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and compare the measured mass-to-charge ratio with the theoretical value.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_troubleshooting Troubleshooting synthesis Synthesis of this compound purification Purification (Crystallization or Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr Structure Verification hplc HPLC Analysis (Purity) purification->hplc Purity Assessment ms Mass Spectrometry (Molecular Weight) purification->ms Identity Confirmation complex_nmr Complex NMR? nmr->complex_nmr poor_hplc Poor HPLC Peak Shape? hplc->poor_hplc vt_nmr Variable Temp. NMR complex_nmr->vt_nmr Investigate Rotamers additives Mobile Phase Additives poor_hplc->additives Add TEA/DEA

Caption: A general experimental workflow for the synthesis, purification, and characterization of this compound, including key troubleshooting steps.

signaling_pathway_analogy cluster_input Analytical Problem cluster_processing Troubleshooting Logic cluster_output Resolution problem Ambiguous Analytical Result identify Identify Potential Cause (e.g., Impurity, Isomer, Rotamer) problem->identify select_test Select Appropriate Test (e.g., 2D NMR, VT-NMR, HPLC Additives) identify->select_test execute_test Execute Experiment select_test->execute_test analyze_data Analyze New Data execute_test->analyze_data analyze_data->identify Re-evaluate solution Resolved Structure / Purity analyze_data->solution Confirmation

Caption: A logical flowchart illustrating the troubleshooting process for resolving ambiguous analytical results during characterization.

Technical Support Center: Refining Reaction Conditions for Catalysis with N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Our comprehensive search for documented catalytic applications of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine in publicly available scientific literature and patent databases has yielded limited specific information. Currently, the primary references to this compound are from chemical suppliers, and these do not detail its use in specific catalytic reactions.

The creation of a detailed technical support center, complete with troubleshooting guides, frequently asked questions (FAQs), and specific experimental protocols, requires a foundation of established and validated research. Without access to experimental data on reaction conditions, common challenges, and expected outcomes, we are unable to provide the in-depth technical guidance you require at this time.

We are committed to providing accurate and reliable information. Therefore, we will continue to monitor the scientific literature for new publications on the catalytic uses of this compound and will update this resource as new information becomes available.

For us to proceed with creating the valuable resource you have requested, we would require access to preliminary research, internal documentation, or any publications that detail the use of this compound as a catalyst or ligand in a catalytic system.

Below, we have outlined the structure of the technical support center that we can build once the necessary data is available.

Frequently Asked Questions (FAQs) - [Content Pending Availability of Data]

This section will address general inquiries regarding the handling, storage, and potential applications of this compound in a catalytic setting.

  • General Handling and Storage:

    • What are the recommended storage conditions for this compound?

    • What is the general stability of this compound under atmospheric conditions?

    • What are the recommended solvents for dissolving this compound?

  • Catalyst Preparation:

    • How is a typical pre-catalyst formed with this compound and a metal source (e.g., Palladium, Rhodium, Ruthenium)?

    • Are there any known activators or co-catalysts that are typically used with this ligand?

  • Reaction Scope:

    • What types of chemical transformations has this compound been reported to catalyze? (e.g., cross-coupling, hydrogenation, etc.)

    • What functional groups are tolerated in substrates when using this catalytic system?

Troubleshooting Guide - [Content Pending Availability of Data]

This guide will provide a systematic approach to resolving common issues encountered during catalytic reactions involving this compound.

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive catalyst- Ensure the metal pre-catalyst and ligand are handled under an inert atmosphere.- Verify the purity of the starting materials and solvent.- Titrate the organometallic reagent if applicable.
Incorrect reaction temperature- Screen a range of temperatures to find the optimal condition.- Confirm the accuracy of the temperature monitoring equipment.
Insufficient catalyst loading- Increase the catalyst loading in a stepwise manner.
Low Selectivity Reaction temperature is too high- Lower the reaction temperature to favor the desired reaction pathway.
Incorrect solvent- Screen a variety of solvents with different polarities.
Catalyst Decomposition Presence of oxygen or moisture- Ensure all reagents and solvents are rigorously dried and degassed.- Maintain a positive pressure of an inert gas (e.g., Argon, Nitrogen).
Incompatible substrate- Check for functional groups on the substrate that may poison the catalyst.

Experimental Protocols - [Content Pending Availability of Data]

This section will provide detailed, step-by-step methodologies for key catalytic reactions.

Example Protocol: General Procedure for a Cross-Coupling Reaction

  • Catalyst Pre-formation (if required):

    • In a glovebox, to a dried Schlenk tube, add the metal precursor (X mol%) and this compound (Y mol%).

    • Add anhydrous, degassed solvent (Z mL) and stir at room temperature for a specified time.

  • Reaction Setup:

    • To a separate, oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the coupling partner (1.2 mmol), and the base (2.0 mmol).

    • Evacuate and backfill the tube with an inert gas (repeat three times).

    • Add the solvent (5 mL) via syringe.

  • Reaction Execution:

    • Add the pre-formed catalyst solution (or the metal precursor and ligand directly) to the reaction mixture.

    • Heat the reaction mixture to the specified temperature and stir for the designated time.

  • Workup and Analysis:

    • Cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    • Analyze the product by NMR and mass spectrometry.

Visualizations - [Content Pending Availability of Data]

Diagrams will be provided to illustrate workflows and logical relationships.

General Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Prepare Reagents (Dry, Degas) Reaction_Setup Set up Reaction (Substrates, Base, Solvent) Reagent_Prep->Reaction_Setup Catalyst_Prep Prepare Catalyst (Inert Atmosphere) Reaction_Execution Run Reaction (Heat, Stir) Catalyst_Prep->Reaction_Execution Reaction_Setup->Reaction_Execution Workup Reaction Workup (Quench, Extract) Reaction_Execution->Workup Purification Purification (Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General workflow for a catalytic reaction.

Troubleshooting Logic

Caption: Troubleshooting flowchart for low reaction yield.

Technical Support Center: Scale-Up Synthesis of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the scale-up synthesis of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Nucleophilic Aromatic Substitution (SNAr) - Incomplete reaction. - Degradation of starting material or product. - Inefficient purification.- Monitor reaction progress closely using TLC or HPLC. - Ensure stringent anhydrous conditions if using moisture-sensitive reagents. - Optimize reaction temperature; prolonged high heat can cause degradation. - Use a higher boiling point solvent to allow for higher reaction temperatures if necessary. - Consider using a phase-transfer catalyst to improve reaction rate. - Optimize the stoichiometry of the amine and base.
Formation of Side Products (e.g., di-substituted products) - Lack of selectivity in the N-alkylation step. - Reaction conditions are too harsh.- Control the addition of the alkylating agent. - Use a bulkier base to favor mono-alkylation. - Optimize the reaction temperature to enhance selectivity.
Incomplete Reduction of the Nitro Group - Catalyst poisoning or deactivation. - Insufficient hydrogen pressure. - Impure starting material.- Use a fresh, high-quality catalyst (e.g., Palladium on carbon). - Ensure the starting material is free of catalyst poisons like sulfur compounds. - Increase hydrogen pressure within safe operational limits of the reactor. - Consider alternative reduction methods such as using iron in acidic medium[1].
Difficulty in Product Purification - Presence of closely related impurities. - Oily or non-crystalline product.- Employ column chromatography with a carefully selected eluent system. - Attempt to form a salt (e.g., hydrochloride) to induce crystallization. - Consider distillation under high vacuum for liquid products.
Discoloration of Final Product - Oxidation of the diamine. - Residual metal catalyst.- Handle the final product under an inert atmosphere (e.g., Nitrogen or Argon). - Store the product protected from light and air. - Use a metal scavenger or perform an additional filtration step to remove residual catalyst.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing N2-substituted pyridine-2,3-diamines?

A common and effective method involves a two-step process starting from 2-chloro-3-nitropyridine. The first step is a nucleophilic aromatic substitution (SNAr) reaction with the desired secondary amine (N-ethylcyclohexylamine). The second step is the reduction of the nitro group to an amine.

Q2: What are the critical parameters for the initial SNAr reaction?

The critical parameters for the SNAr reaction include the choice of solvent, base, and reaction temperature. A high-boiling point polar aprotic solvent like DMSO or DMF is often used. A non-nucleophilic base such as diisopropylethylamine (DIPEA) is recommended to avoid competing reactions. The temperature should be carefully optimized to ensure a reasonable reaction rate without causing degradation.

Q3: Which catalyst is recommended for the reduction of the nitro group?

Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of nitro groups. Other catalysts like Raney Nickel can also be employed[2]. It is crucial to use a catalyst from a reliable source to avoid issues with activity and selectivity.

Q4: How can I monitor the progress of the reactions?

Both the SNAr and the reduction reactions can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This allows for the determination of the reaction endpoint and helps in identifying the formation of any significant side products.

Q5: What are the safety precautions to consider during the scale-up synthesis?

Catalytic hydrogenation with hydrogen gas can be hazardous and should be conducted in a specialized reactor (autoclave) designed for high-pressure reactions. Proper grounding and ventilation are essential to mitigate the risks of fire or explosion. All reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Experimental Protocols

Step 1: Synthesis of N2-Cyclohexyl-N2-ethyl-3-nitropyridin-2-amine
  • To a stirred solution of 2-chloro-3-nitropyridine (1 equivalent) in anhydrous DMSO, add N-ethylcyclohexylamine (1.2 equivalents) and diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound
  • Dissolve the N2-Cyclohexyl-N2-ethyl-3-nitropyridin-2-amine (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add 5-10 wt% of 10% Palladium on carbon (Pd/C) catalyst.

  • Transfer the suspension to a high-pressure reactor (autoclave).

  • Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature.

  • Monitor the reaction by observing hydrogen uptake and by TLC/HPLC analysis of aliquots.

  • Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product further by column chromatography or crystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Nitro Group Reduction start1 2-Chloro-3-nitropyridine reaction1 SNAr Reaction (80-100°C) start1->reaction1 reagents1 N-ethylcyclohexylamine, DIPEA, DMSO reagents1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 intermediate N2-Cyclohexyl-N2-ethyl-3-nitropyridin-2-amine purification1->intermediate reaction2 Catalytic Hydrogenation intermediate->reaction2 reagents2 H2, Pd/C, Ethanol reagents2->reaction2 workup2 Catalyst Filtration reaction2->workup2 purification2 Final Purification workup2->purification2 product This compound purification2->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_snar SNAr Step Issues cluster_reduction Reduction Step Issues cluster_purification Purification Issues start Low Product Yield incomplete_snar Incomplete Reaction? start->incomplete_snar incomplete_reduction Incomplete Reduction? start->incomplete_reduction purification_problem Purification Difficulty? start->purification_problem degradation Degradation? incomplete_snar->degradation solution_snar Optimize Temp. Monitor w/ TLC/HPLC incomplete_snar->solution_snar degradation->solution_snar catalyst_poisoning Catalyst Poisoned? incomplete_reduction->catalyst_poisoning solution_reduction Fresh Catalyst Increase H2 Pressure incomplete_reduction->solution_reduction catalyst_poisoning->solution_reduction solution_purification Optimize Chromatography Attempt Salt Formation purification_problem->solution_purification

Caption: Troubleshooting logic for low yield in the synthesis.

References

Validation & Comparative

A Comparative Guide to Purity Validation of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine by HPLC-MS and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. This guide provides a comparative analysis of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the validation of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine purity, benchmarked against other common analytical techniques. The methodologies and data presented herein are designed to assist researchers in selecting the most appropriate strategy for their analytical needs.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS stands as a powerful and widely adopted technique for the separation, identification, and quantification of compounds in complex mixtures, making it highly suitable for purity analysis.[1][2] Its high sensitivity and specificity allow for the detection and characterization of even trace-level impurities.[3]

Experimental Protocol: HPLC-MS

A typical HPLC-MS method for the purity determination of this compound would be developed and validated following International Conference on Harmonisation (ICH) guidelines.[1][4][5]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a common starting point for the separation of substituted pyridines.[6][7][8]

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation of the main compound from its potential impurities.

    • Flow Rate: A flow rate of 0.5 - 1.0 mL/min is generally used.

    • Injection Volume: 5 - 10 µL.

    • Column Temperature: Maintained at a constant temperature, typically between 25-40 °C, to ensure reproducibility.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is usually suitable for nitrogen-containing compounds like this compound.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used for mass detection and identification of the parent compound and any impurities.

    • Detection Mode: Full scan mode for impurity profiling and selected ion monitoring (SIM) for quantification of known impurities.

Data Presentation: HPLC-MS Performance

The performance of a validated HPLC-MS method for this compound would be expected to meet the following criteria:

ParameterTypical Performance
Specificity High
Limit of Detection (LOD) 0.01 - 0.1%
Limit of Quantification (LOQ) 0.03 - 0.3%
Linearity (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow for HPLC-MS Purity Validation

cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Purity Analysis A Sample Preparation (Dissolution in a suitable solvent) B HPLC Separation (Column, Mobile Phase Optimization) A->B C MS Detection (Ionization, Mass Analysis) B->C D Specificity C->D E Linearity & Range D->E F Precision (Repeatability, Intermediate Precision) E->F G Accuracy F->G H LOD & LOQ G->H I Robustness H->I J Analysis of this compound Sample I->J K Quantification of Impurities J->K L Purity Report Generation K->L

Caption: Workflow for HPLC-MS Purity Validation.

Alternative Analytical Techniques for Purity Assessment

While HPLC-MS is a powerful tool, other techniques can also be employed for purity determination, each with its own set of advantages and limitations.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with a Diode Array Detector (DAD) or a variable wavelength UV detector is a workhorse in most analytical laboratories.[9]

  • Principle: Separates compounds based on their differential partitioning between a stationary and a mobile phase, with detection based on the absorbance of UV light by the analyte and impurities.

  • Advantages: Robust, reliable, and widely available.

  • Limitations: Less sensitive than MS for impurity detection and does not provide structural information about unknown impurities.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable impurities, GC-MS is a viable alternative.

  • Principle: Separates compounds in the gas phase based on their boiling points and interactions with a stationary phase, followed by mass spectrometric detection.

  • Advantages: Excellent for analyzing residual solvents and other volatile organic impurities.[3]

  • Limitations: Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes.[10]

3. Spectrophotometric Methods (UV-Vis)

UV-Vis spectrophotometry can be used for a preliminary assessment of purity.

  • Principle: Measures the absorbance of a sample at a specific wavelength to determine the concentration of the main component.

  • Advantages: Simple, rapid, and cost-effective.[11]

  • Limitations: Non-specific; impurities with similar chromophores to the main compound will interfere with the measurement.

4. Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to determine the purity of highly pure, crystalline substances.[12]

  • Principle: Measures the difference in heat flow between a sample and a reference as a function of temperature. The presence of impurities typically broadens the melting peak and lowers the melting point.

  • Advantages: Provides a measure of absolute purity without the need for a reference standard of the impurity.

  • Limitations: Only applicable to crystalline materials with a purity of >98%. It is a bulk analysis technique and does not provide information on individual impurities.

Comparison of Analytical Techniques

TechniqueSpecificitySensitivityThroughputCostStructural Information
HPLC-MS Very HighVery HighMediumHighYes
HPLC-UV HighHighHighMediumNo
GC-MS Very HighVery HighMediumHighYes
UV-Vis LowLowVery HighLowNo
DSC ModerateLowLowMediumNo

Logical Relationship of Analytical Techniques

cluster_0 Separation-Based Methods cluster_1 Detection Methods cluster_2 Bulk Property Analysis A HPLC C Mass Spectrometry (MS) A->C HPLC-MS D UV-Vis Spectroscopy A->D HPLC-UV B GC B->C GC-MS E Differential Scanning Calorimetry (DSC)

Caption: Relationship of Analytical Techniques.

Conclusion

The validation of this compound purity is a critical step in drug development. HPLC-MS offers the most comprehensive solution, providing high sensitivity, specificity, and structural information for impurity profiling. While HPLC-UV is a robust and cost-effective alternative for routine quality control, it lacks the ability to identify unknown impurities. GC-MS is a specialized technique valuable for the analysis of volatile impurities. Spectrophotometric methods and DSC can serve as complementary techniques for preliminary purity assessment and for the analysis of highly pure crystalline materials, respectively. The choice of analytical technique should be guided by the specific requirements of the analysis, including the expected impurity profile, the stage of drug development, and regulatory expectations. A multi-faceted approach, often combining several of these techniques, will provide the most complete picture of the purity of this compound.

References

comparing N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine with other diamine ligands

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Diamine Ligands: Benchmarking N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine Against Established Alternatives

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of this compound and other well-established diamine ligands. Due to the limited publicly available experimental data for this compound, this document focuses on a detailed comparison with widely used diamine ligands, namely Ethylenediamine (en), 1,2-Propanediamine (pn), and N,N,N',N'-Tetramethylethylenediamine (TMEDA). The guide also delves into the broader class of chiral diamine ligands and their applications. The properties and performance of these known ligands will serve as a benchmark for evaluating the potential of this compound in various chemical applications.

Introduction to this compound

This compound is a chiral diamine ligand with a molecular formula of C13H21N3. Its structure, featuring a pyridine ring, a chiral center, and both sp2 and sp3 hybridized nitrogen atoms, suggests its potential as a versatile ligand in coordination chemistry and asymmetric catalysis. The pyridine nitrogen and the adjacent exocyclic amine can act as a chelating system, while the chiral center can induce enantioselectivity in catalytic reactions. However, to date, there is a notable absence of published experimental data on its synthesis, characterization, and application in the scientific literature.

Comparative Analysis of Diamine Ligands

To understand the potential of this compound, it is essential to compare its structural features with those of well-characterized diamine ligands.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Ethylenediamine, 1,2-Propanediamine, and TMEDA.

PropertyEthylenediamine (en)1,2-Propanediamine (pn)N,N,N',N'-Tetramethylethylenediamine (TMEDA)This compound
CAS Number 107-15-3[1]78-90-0[2][3]110-18-9[4][5]954264-29-0[6]
Molecular Formula C2H8N2[1][7]C3H10N2[3]C6H16N2[4][5]C13H21N3[6]
Molecular Weight ( g/mol ) 60.10[1]74.13[3]116.21[5]219.33[6]
Boiling Point (°C) 116[1]120.7[8]120-122[4][5]No data available
Melting Point (°C) 8[1]-37.9[8]-55[4]No data available
Density (g/mL at 20-25°C) 0.899[7]0.8724[8]0.775[4]No data available
Solubility in Water Miscible[1]Highly soluble[8]Miscible[5]No data available
Chirality AchiralChiralAchiralChiral
Structural Comparison and Coordination Chemistry

The coordinating properties of diamine ligands are dictated by their structure. The following diagram illustrates the structures of the compared ligands.

Ligand_Structures cluster_en Ethylenediamine (en) cluster_pn 1,2-Propanediamine (pn) cluster_tmeda TMEDA cluster_target This compound en H₂N-CH₂-CH₂-NH₂ pn H₂N-CH(CH₃)-CH₂-NH₂ tmeda (CH₃)₂N-CH₂-CH₂-N(CH₃)₂ target Py-NH-CH(Et)-Cyclohexyl (Py = Pyridine-2,3-diyl)

Caption: Structures of the compared diamine ligands.

Ethylenediamine and 1,2-propanediamine are primary diamines that form stable five-membered chelate rings with metal ions.[9][10] The presence of a methyl group in 1,2-propanediamine introduces chirality, making it a precursor for chiral ligands in asymmetric catalysis.[3] TMEDA, a tertiary diamine, is a strong chelating agent, particularly for alkali and alkaline earth metals, and is widely used to enhance the reactivity of organolithium reagents.[11]

This compound presents a more complex structure. The pyridine nitrogen and the adjacent secondary amine can form a five-membered chelate ring. The bulky cyclohexyl and ethyl groups on the other nitrogen atom can introduce significant steric hindrance, which can be beneficial for creating a specific chiral environment around a metal center, potentially leading to high enantioselectivity in catalytic reactions. The pyridine ring itself can also participate in π-stacking interactions, further influencing the ligand's coordination behavior.

Applications in Asymmetric Catalysis

Chiral diamine ligands are pivotal in asymmetric catalysis, particularly in the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries. A prominent application is in the iridium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones and imines.

Iridium-Catalyzed Asymmetric Transfer Hydrogenation

In a typical iridium-catalyzed ATH reaction, a chiral diamine ligand coordinates to an iridium precursor to form the active catalyst. This catalyst then facilitates the transfer of a hydride from a hydrogen source, such as formic acid or isopropanol, to the substrate, leading to the formation of a chiral alcohol or amine with high enantioselectivity.

The following diagram illustrates a general workflow for the screening of chiral diamine ligands in an iridium-catalyzed asymmetric transfer hydrogenation reaction.

ATH_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Transfer Hydrogenation cluster_analysis Analysis Ir_precursor Ir(III) Precursor Catalyst_formation In situ Catalyst Formation Ir_precursor->Catalyst_formation Ligand_screening Diamine Ligand Screening (en, pn, TMEDA, Target) Ligand_screening->Catalyst_formation Reaction Reaction under Inert Atmosphere Catalyst_formation->Reaction Substrate Prochiral Ketone/Imine Substrate->Reaction H_source Hydrogen Source (e.g., Formic Acid) H_source->Reaction Workup Reaction Work-up Reaction->Workup Purification Purification of Product Workup->Purification Analysis Yield and Enantiomeric Excess (ee) Determination (e.g., Chiral HPLC) Purification->Analysis

Caption: General workflow for ligand screening in asymmetric transfer hydrogenation.

Performance Data of Chiral Diamine Ligands in ATH

While specific data for this compound is unavailable, literature on other chiral diamine ligands in iridium-catalyzed ATH of ketones demonstrates the potential for high efficiency and enantioselectivity. For instance, polymeric chiral diamine ligands have been shown to achieve excellent enantioselectivities (up to 99% ee) and high total turnover numbers (up to 12,000 over six cycles) in the ATH of functionalized ketones.[12]

Substrate (Ketone)Chiral Diamine Ligand TypeEnantiomeric Excess (ee)Reference
Functionalized KetonesPolymeric Chiral DiaminesUp to 99%[12]
Phenylglyoxylate Methyl EsterC2-symmetric DiaminesUp to 68%[13]
AcetophenoneC2-symmetric DiaminesUp to 68%[13]

Experimental Protocols

General Procedure for Iridium-Catalyzed Asymmetric Transfer Hydrogenation of a Ketone

The following is a representative experimental protocol for the asymmetric transfer hydrogenation of a ketone using an in-situ generated iridium-diamine catalyst. This protocol can be adapted for the screening of new ligands like this compound.

Materials:

  • Iridium precursor (e.g., [Cp*IrCl2]2)

  • Chiral diamine ligand

  • Prochiral ketone

  • Hydrogen source (e.g., a 5:2 mixture of formic acid and triethylamine)

  • Solvent (e.g., dichloromethane or methanol)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube under an inert atmosphere, the iridium precursor (e.g., 0.5-1 mol%) and the chiral diamine ligand (e.g., 1.1 equivalents relative to Ir) are dissolved in the chosen solvent.

  • The solution is stirred at room temperature for a specified time (e.g., 30 minutes) to allow for the formation of the active catalyst.

  • The prochiral ketone (1 equivalent) is added to the reaction mixture.

  • The hydrogen source (e.g., 2-5 equivalents) is then added, and the reaction mixture is stirred at a specific temperature (e.g., 25-40 °C) for a designated period (e.g., 12-24 hours).

  • The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or GC).

  • Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography.

  • The yield of the chiral alcohol is determined, and the enantiomeric excess is measured using chiral HPLC or GC.

Conclusion and Future Outlook

While this compound remains an uncharacterized ligand, its structural features suggest significant potential, particularly in the field of asymmetric catalysis. The presence of a chiral center, a chelating pyridine-amine moiety, and bulky substituents could lead to a highly effective chiral ligand for inducing enantioselectivity in a variety of metal-catalyzed reactions.

Future research should focus on the synthesis and characterization of this compound and its metal complexes. A systematic evaluation of its performance in catalytic reactions, such as the asymmetric transfer hydrogenation of ketones and imines, would be crucial to benchmark its efficacy against established ligands like those derived from 1,2-propanediamine and other C2-symmetric diamines. The experimental protocols and comparative data presented in this guide provide a solid foundation for such investigations. The exploration of this and other novel chiral diamine ligands is a promising avenue for the development of more efficient and selective catalysts for the synthesis of valuable chiral molecules.

References

A Comparative Analysis of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine and Bipyridine Ligands in Coordination Chemistry and Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of coordination chemistry and catalysis, the selection of appropriate ligands is paramount to tailoring the electronic and steric properties of metal complexes, thereby dictating their reactivity and performance. This guide provides a comparative overview of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine and the well-established bipyridine ligands, offering insights for researchers, scientists, and drug development professionals. While bipyridine ligands are ubiquitous in a vast array of applications, from catalysis to materials science, this compound represents a more specialized class of ligands with distinct structural features.

Overview of Ligand Classes

Bipyridine ligands , particularly 2,2'-bipyridine, are a cornerstone of coordination chemistry. Their planar, rigid structure and strong σ-donating and π-accepting capabilities allow them to form stable complexes with a wide range of metal ions.[1] This stability and their facile synthesis have led to their widespread use in molecular catalysis, colorimetric analysis, and the development of luminescent materials.[1] The electronic properties of bipyridine ligands can be readily tuned by introducing various substituents, influencing the photophysical and catalytic behavior of their metal complexes.[2]

This compound belongs to the broader class of diamine ligands, which are crucial in asymmetric synthesis and catalysis.[3] The presence of a chiral cyclohexane backbone and a pyridine moiety suggests its potential as a chiral ligand for stereoselective transformations. The combination of a soft pyridine nitrogen and two harder amine nitrogens offers a different coordination environment compared to the purely aromatic bipyridine system.

Performance Comparison: Catalytic and Photophysical Properties

Due to a scarcity of published experimental data specifically on this compound, a direct quantitative comparison is challenging. However, by examining the general characteristics of pyridine-diamine and bipyridine ligands, we can infer potential performance differences.

Catalytic Applications:

Bipyridine ligands are extensively used in various catalytic reactions, including oxidation and photoredox catalysis.[4][5] In palladium-catalyzed aerobic oxidation reactions, for instance, the nature of the bipyridine ligand can significantly impact catalyst stability and reactivity.[6] The rigid bidentate coordination of bipyridines often forms stable metal complexes that can sometimes inhibit substrate oxidation if not properly designed.[6]

Diamine ligands, particularly chiral diamines, are instrumental in asymmetric catalysis, such as in asymmetric hydrogenation and transfer hydrogenation reactions.[7] The flexible, chiral scaffold of ligands like this compound is expected to excel in creating a chiral environment around the metal center, leading to high enantioselectivity in reactions involving prochiral substrates. The ethyl and cyclohexyl substituents on the amine nitrogens provide steric bulk that can be crucial for controlling substrate approach and, consequently, the stereochemical outcome of the reaction.

Photophysical Properties:

Ruthenium(II) complexes with bipyridine ligands are renowned for their rich photophysical properties, including strong absorption in the visible region and long-lived excited states, making them excellent photosensitizers.[2] The emission properties of these complexes can be tuned by modifying the bipyridine ligands.[2] For example, functionalizing bipyridine with electron-donating groups can lead to a red-shift in the absorption spectrum.[8]

While specific data for this compound is unavailable, metal complexes with mixed am(m)ine-pyridine ligands generally exhibit different electronic transitions compared to their polypyridyl counterparts. The lower π-accepting ability of the amine groups compared to a pyridine ring would likely lead to a blue-shift in the metal-to-ligand charge transfer (MLCT) bands and potentially different excited-state dynamics.

Experimental Protocols

To facilitate further research and direct comparison, the following are generalized experimental protocols for synthesizing and characterizing metal complexes with these ligand types.

General Synthesis of a Ruthenium(II) Bipyridine Complex:

  • Reaction Setup: In a round-bottom flask, combine RuCl₃·3H₂O with three equivalents of the desired 2,2'-bipyridine ligand in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Reflux: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by a color change, typically from dark brown to a deep red or orange solution.

  • Isolation: After cooling to room temperature, the product can be precipitated by adding a saturated aqueous solution of a suitable counter-ion, such as KPF₆ or NH₄PF₆.

  • Purification: The crude product is collected by filtration, washed with cold water and diethyl ether, and can be further purified by recrystallization or column chromatography on alumina or silica gel.

  • Characterization: The final complex is characterized by ¹H NMR, ¹³C NMR, UV-Vis spectroscopy, and mass spectrometry to confirm its structure and purity.

General Synthesis of a Palladium(II) Diamine Complex:

  • Starting Material: Begin with a suitable palladium(II) precursor, such as PdCl₂(CH₃CN)₂ or K₂PdCl₄.

  • Ligand Addition: Dissolve the palladium precursor in an appropriate solvent (e.g., dichloromethane or methanol). Add one equivalent of the this compound ligand to the solution at room temperature.

  • Stirring: Allow the reaction mixture to stir at room temperature for a few hours. The formation of the complex is often indicated by a color change or the precipitation of a solid.

  • Isolation and Purification: The resulting complex can be isolated by filtration if it precipitates or by removal of the solvent under reduced pressure. The product can be purified by washing with appropriate solvents or by recrystallization.

  • Characterization: The structure and purity of the complex are confirmed using techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis.

Logical Relationship of Ligand Choice to Application

The decision to use a bipyridine versus a pyridine-diamine ligand is fundamentally driven by the desired application and the specific properties required of the metal complex.

Ligand_Selection_Logic cluster_ligand Ligand Type cluster_properties Key Properties cluster_application Primary Application Bipyridine Bipyridine RigidPlanar Rigid, Planar π-Accepting Bipyridine->RigidPlanar PyridineDiamine N2-Cyclohexyl-N2- ethylpyridine-2,3-diamine FlexibleChiral Flexible, Chiral σ-Donating PyridineDiamine->FlexibleChiral Photophysics Photophysics & Photoredox RigidPlanar->Photophysics AsymmetricCat Asymmetric Catalysis FlexibleChiral->AsymmetricCat

Caption: Logical flow from ligand type to its primary application based on inherent structural properties.

Conclusion

Bipyridine ligands remain a versatile and powerful tool in a multitude of chemical applications due to their robust coordination and tunable electronic properties. In contrast, this compound, as a representative of chiral pyridine-diamine ligands, holds significant promise for applications requiring high stereocontrol, such as asymmetric catalysis. The choice between these ligand classes will ultimately depend on the specific goals of the research, with bipyridines favored for applications leveraging their electronic and photophysical properties, and chiral diamines being the ligands of choice for enantioselective transformations. Further experimental investigation into the coordination chemistry and catalytic activity of this compound is warranted to fully elucidate its potential and enable direct, quantitative comparisons with established ligand systems.

References

A Comparative Structural Analysis of Metal Complexes with N-Substituted Pyridine-2,3-diamine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative structural analysis of metal complexes with ligands analogous to N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine. Due to the limited availability of published data on the specified ligand, this document focuses on structurally related N-substituted pyridine-diamine and substituted pyridine metal complexes. The objective is to offer a predictive framework for understanding the coordination chemistry, spectroscopic properties, and potential biological activity of such compounds.

Introduction to Pyridine-Diamine Metal Complexes

Pyridine and its derivatives are fundamental building blocks in coordination chemistry, forming stable complexes with a wide range of transition metals. The introduction of diamine functionalities onto the pyridine ring creates versatile bidentate or tridentate ligands capable of forming stable chelate rings with metal ions. The nature of the substituents on the amine groups significantly influences the steric and electronic properties of the ligand, thereby affecting the geometry, stability, and reactivity of the resulting metal complex. These complexes are of great interest due to their potential applications in catalysis and medicine, exhibiting a range of biological activities including anticancer, antibacterial, and antifungal properties.[1][2]

Comparative Structural Data

To provide a basis for comparison, the following tables summarize key structural data from X-ray crystallographic studies of selected metal complexes with ligands structurally related to this compound.

Table 1: Selected Crystallographic Data for Co(II) Complexes with Pyridine-Based Ligands
ComplexLigandSpace Groupa (Å)b (Å)c (Å)β (°)Coordination GeometryRef.
[Co(4-Pic)₄(H₂O)(N₃)]NO₃·H₂O·4-Pic4-PicolineP2₁/c11.330511.388725.9243101.672Distorted Octahedral[3]
{[Co(O₂CCH₃)₂(3-apy)₂]·H₂O}n3-Aminopyridine-----Distorted Octahedral[4]
[CoCl₂(PymNH₂)₂]2-Aminopyrimidine-----Octahedral[5]
Table 2: Selected Crystallographic Data for Ni(II) Complexes with Pyridine and Diamine Ligands
ComplexLigandSpace Groupa (Å)b (Å)c (Å)β (°)Coordination GeometryRef.
[Ni(L)₂](E)-N-phenyl-2-(thiophen-2-ylmethylene) hydrazine-1-carbothioamidePbca9.8577.74932.29290Distorted Square Planar[6]
[Ni(N₃)₂(py)₃]₂Pyridine-----Distorted Octahedral[7]
--INVALID-LINK--₂bis(N-pyridylimidazoliumyl)methane-----Square Planar[8]
Table 3: Selected Crystallographic Data for Cu(II) Complexes with Pyridine-Based Ligands
ComplexLigandSpace Groupa (Å)b (Å)c (Å)β (°)Coordination GeometryRef.
[Cu(HAld)(Ald)(N₃)]Pyridine-2-carboxaldoximeP2₁/n6.827710.220318.805694.700Square Pyramidal[3]
[Cu(phen)₂(pmtp)]²⁺1,10-phenanthroline & 5-phenyl-7-methyl-1,2,4-triazolo[1,5-a]pyrimidine-----Distorted Trigonal Bipyramidal[9]
[Cu₂(μ-Ac)₄(3-pyCN)₂]3-Pyridinecarbonitrile-----Dinuclear Paddle-Wheel[10]
trans-[CuCl₂(etpy)₂]2-EthylpyridineP-1----Square Planar[11][12]

Experimental Protocols

General Synthesis of N-Substituted 2,3-Diaminopyridine Ligands

The synthesis of N-substituted 2,3-diaminopyridines can be achieved through a multi-step process starting from commercially available 2-aminopyridine. A representative synthetic route is outlined below, based on established methodologies.[13][14][15]

Step 1: Bromination of 2-Aminopyridine 2-Aminopyridine is treated with bromine in acetic acid to yield 2-amino-5-bromopyridine. The reaction temperature is controlled to manage the exothermic reaction and the precipitation of the hydrobromide salt.[14]

Step 2: Nitration of 2-Amino-5-bromopyridine The resulting 2-amino-5-bromopyridine is nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to produce 2-amino-5-bromo-3-nitropyridine.[14]

Step 3: Reduction of the Nitro Group The nitro group of 2-amino-5-bromo-3-nitropyridine is reduced to an amino group using a reducing agent such as iron powder in the presence of an acid (e.g., HCl in ethanol/water) to yield 2,3-diamino-5-bromopyridine.[15] The bromo-substituent can be removed in a subsequent step if the unsubstituted diamine is desired.

Step 4: N-Alkylation/Arylation The N-substituents (e.g., cyclohexyl and ethyl groups) can be introduced via nucleophilic substitution reactions on the amino groups. This typically involves reacting the diaminopyridine with the corresponding alkyl or aryl halides in the presence of a base. Selective protection of one amino group may be necessary to achieve specific substitution patterns.[13]

General Synthesis of Metal Complexes

The metal complexes are typically synthesized by reacting the N-substituted pyridine-2,3-diamine ligand with a metal salt (e.g., chloride, nitrate, or acetate salt of Co(II), Ni(II), or Cu(II)) in a suitable solvent, such as ethanol or methanol. The reaction mixture is often stirred at room temperature or gently heated to facilitate complex formation.[3][6][7] The resulting complex may precipitate from the solution upon cooling or after a period of slow evaporation. The product is then collected by filtration, washed with a cold solvent, and dried. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the filtrate.[3]

Visualization of Potential Anticancer Mechanism

Metal complexes of pyridine and diamine ligands have shown promising anticancer activity through various mechanisms, including the generation of reactive oxygen species (ROS), DNA interaction, and induction of apoptosis.[1][16][17] The following diagram illustrates a plausible signaling pathway for the anticancer action of such complexes.

anticancer_pathway cluster_cell Cancer Cell MetalComplex Pyridine-Diamine Metal Complex CellMembrane Cellular Uptake MetalComplex->CellMembrane ROS Increased ROS Production CellMembrane->ROS Intracellular Accumulation DNA DNA Damage (Intercalation/Cleavage) CellMembrane->DNA Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase DNA->Caspase p53 activation Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of anticancer activity for pyridine-diamine metal complexes.

Conclusion

References

A Comparative Analysis of N-Alkyl vs. N-Aryl Substituted Pyridine Diamines in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a vast number of pharmaceuticals due to its ability to form hydrogen bonds, its polarity, and its role as a bioisostere for benzene.[1][2][3] Pyridine derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and neuroprotective effects.[1][4] The substitution pattern on the pyridine nucleus is critical in defining the molecule's pharmacological profile. This guide provides a comparative study of N-alkyl versus N-aryl substituted pyridine diamines, focusing on their synthesis, biological performance, and structure-activity relationships (SAR), supported by experimental data.

I. Synthesis Strategies: A Comparative Overview

The synthesis of N-substituted pyridine diamines typically involves the functionalization of a pyridine diamine core. The choice of synthetic route is dictated by the nature of the substituent (alkyl or aryl) to be introduced.

  • N-Arylation: The formation of the N-aryl bond often requires more specialized conditions, such as transition metal-catalyzed cross-coupling reactions. The Ullmann condensation, which uses a copper catalyst, is a well-established method for this transformation.[6][7] This procedure involves coupling a pyridine diamine with an aryl iodide in the presence of a copper(I) iodide catalyst and a base like cesium carbonate.[6][7]

G cluster_0 Synthesis of N-Alkyl Pyridine Diamines cluster_1 Synthesis of N-Aryl Pyridine Diamines PD_A Pyridine Diamine Reaction_A Nucleophilic Substitution PD_A->Reaction_A AH Alkyl Halide (R-X) AH->Reaction_A Base_A Base Base_A->Reaction_A Solvent_A Solvent Solvent_A->Reaction_A Product_A N-Alkyl Pyridine Diamine Reaction_A->Product_A PD_B Pyridine Diamine Reaction_B Ullmann Coupling PD_B->Reaction_B AI Aryl Iodide (Ar-I) AI->Reaction_B Cat CuI Catalyst Cat->Reaction_B Base_B Cs2CO3 Base_B->Reaction_B Product_B N-Aryl Pyridine Diamine Reaction_B->Product_B

Caption: General synthetic routes for N-alkyl and N-aryl pyridine diamines.

II. Comparative Performance and Biological Activity

The nature of the N-substituent profoundly influences the biological activity of pyridine diamines. Below, we compare their performance in two key therapeutic areas: cholinesterase inhibition (relevant to Alzheimer's disease) and antimicrobial activity.

A study on pyridine diamine derivatives as cholinesterase inhibitors revealed that N-aryl substitutions, particularly those on a flexible diaminoalkyl linker attached to the pyridine, are crucial for potency.[6][7] The data suggests that pyridine derivatives are generally more potent inhibitors of butyrylcholinesterase (eqBChE) compared to their pyrimidine counterparts.[7]

Compound IDN-Substituent Group (Linked via hexamethylene diamine)Target Enzyme% Inhibition @ 9 µMReference
25 Unsubstituted PhenylEeAChE73%[6][7]
26 4-FluorophenylEeAChE30%[6][7]
27 4-ChlorophenylEeAChE24%[6][7]
29 3,4,5-TrimethoxyphenylEeAChE28%[6][7]
22 Indole (on pyrimidine diamine core)eqBChE94%[6][7]

EeAChE: Electrophorus electricus Acetylcholinesterase; eqBChE: Equine Butyrylcholinesterase

Analysis: The data indicates that for this class of cholinesterase inhibitors, an unsubstituted N-phenyl ring (Compound 25) confers the highest potency against EeAChE among the tested pyridine derivatives.[7] The introduction of halogen atoms in the para position of the phenyl ring (Compounds 26 and 27) or bulky methoxy groups (Compound 29) leads to a significant reduction in inhibitory activity.[7] Although not a direct pyridine diamine, the high potency of the N-indole substituted compound (22) against eqBChE highlights the potential of specific N-aryl heterocyclic systems.[6][7]

In the context of antimicrobial agents, N-alkyl pyridine derivatives have shown significant promise, with their activity often linked to an amphipathic structure.[8] In contrast, N-aryl substituted pyridines have also been developed as potent antimicrobial agents, with their efficacy depending on the specific aryl substituents.[9]

Compound ClassN-SubstituentOrganismMIC (µg/mL)Reference
N-Alkyl Pyridinyl Modified Alkyl ChainsS. aureus (MRSA)Matches lead compounds[8]
N-Aryl Pyridine 2-chloro-N-(4-bromophenyl)acetamideE. coli> 0.0048[9]
N-Aryl Pyridine (12a) 2-chloro-N-(4-bromophenyl)acetamideB. mycoides< 0.0048[9]
N-Aryl Pyridine (12a) 2-chloro-N-(4-bromophenyl)acetamideC. albicans< 0.0048[9]
N-Aryl Pyridine (15) 2-chloro-N-(4-chlorophenyl)acetamideE. coli> 0.0048[9]
N-Aryl Pyridine (15) 2-chloro-N-(4-chlorophenyl)acetamideB. mycoides0.0098[9]
N-Aryl Pyridine (15) 2-chloro-N-(4-chlorophenyl)acetamideC. albicans0.039[9]

MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus

Analysis: N-alkyl pyridinyl compounds have been optimized to achieve potent activity against drug-resistant bacteria like MRSA while maintaining low toxicity.[8] One such analog was found to act by disrupting the cell membrane.[8] For the N-aryl class, specific substitutions on the N-arylacetamide moiety yielded compounds with very low MIC values, particularly against B. mycoides and C. albicans.[9] Compound 12a, with a 4-bromophenyl group, demonstrated exceptionally high potency.[9] This suggests that while N-alkyl chains can confer broad antibacterial activity through membrane disruption, specific N-aryl substitutions can lead to highly potent, targeted antimicrobial effects.

III. Structure-Activity Relationship (SAR) Insights

G cluster_Alkyl N-Alkyl SAR cluster_Aryl N-Aryl SAR A1 Alkyl Chain Length A2 Amphipathicity A1->A2 influences A3 Membrane Disruption A2->A3 leads to A4 Antimicrobial Activity A3->A4 results in B1 Aryl Ring Substitution (e.g., halogens, -OMe) B2 Steric Hindrance B1->B2 B3 Electronic Effects B1->B3 B4 Receptor/Enzyme Binding B2->B4 hinders B3->B4 modulates B5 Biological Potency B4->B5 determines Start Pyridine Diamine Core Start->A1 N-Alkylation Start->B1 N-Arylation

Caption: Key structure-activity relationship factors for N-substituents.

  • N-Alkyl Pyridine Diamines: The biological activity is strongly correlated with the physicochemical properties of the alkyl chain. For antimicrobial N-alkyl pyridines, an optimal balance of hydrophobicity and hydrophilicity (amphipathicity) is key for activity, which often involves membrane disruption.[8] In cholinesterase inhibitors, the length of the alkyl chain linking the pyridine to another moiety is critical; a six-methylene chain shows higher potency than a five-methylene chain, suggesting it acts as an optimal spacer for dual-site binding.[6][7]

  • N-Aryl Pyridine Diamines: The activity of N-aryl derivatives is highly sensitive to the electronic and steric properties of the aryl ring and its substituents. In cholinesterase inhibitors, bulky or electron-withdrawing substituents on a terminal phenyl ring can decrease binding affinity, likely through steric hindrance or unfavorable electronic interactions within the enzyme's active site.[7] Conversely, in antimicrobial agents, specific halogen substitutions on the N-aryl ring (e.g., 4-bromo or 4-chloro) can dramatically enhance potency, suggesting these groups are involved in key binding interactions with the molecular target.[9]

IV. Experimental Protocols

This procedure is adapted from the synthesis of pyridine diamine derivatives 23–33.[6][7]

  • A Schlenk flask is charged with an N-Boc-protected diaminoalkane (e.g., N-Boc-1,6-diaminohexane), Copper(I) iodide (CuI), and Cesium Carbonate (Cs₂CO₃).

  • The flask is evacuated and backfilled with an inert atmosphere (e.g., N₂).

  • Under a counterflow of N₂, 2-iodopyridine, the solvent (e.g., DMF), and a ligand (e.g., 2-isobutyrylcyclohexanone) are added.

  • The reaction mixture is heated and stirred for a specified time until the reaction is complete (monitored by TLC).

  • After cooling, the mixture is worked up, typically by adding water and extracting with an organic solvent.

  • The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography.

  • The Boc protecting group is subsequently removed under acidic conditions to yield the final N-aryl substituted pyridine diamine.

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]

  • Preparation: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Positive (broth with inoculum, no drug) and negative (broth only) controls are included on each plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G A Prepare 2-fold serial dilutions of test compound in 96-well plate B Inoculate wells with standardized bacterial suspension (~5x10^5 CFU/mL) A->B C Include positive (cells, no drug) and negative (media only) controls B->C D Incubate plate (e.g., 37°C for 24h) C->D E Read plate visually or with a plate reader D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

References

Benchmarking Catalytic Performance: A Comparative Guide on N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine and Analogous Chiral Diamine Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the potential catalytic performance of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine. Due to the limited availability of direct experimental data for this specific ligand, this guide leverages performance data from structurally analogous chiral diamine ligands in well-established catalytic reactions. The objective is to offer a predictive assessment and a framework for evaluating its efficacy in asymmetric synthesis. The comparison focuses on asymmetric transfer hydrogenation (ATH), a critical transformation in the synthesis of chiral molecules.

Introduction to this compound and its Catalytic Potential

This compound is a chiral diamine ligand possessing a pyridine backbone. Such ligands are of significant interest in asymmetric catalysis due to their ability to form stable complexes with transition metals like ruthenium, rhodium, and iridium. The chirality of the diamine and the electronic properties of the pyridine ring can influence the stereoselectivity and activity of the resulting catalyst. These catalysts are particularly promising for hydrogenation and transfer hydrogenation reactions, which are fundamental in the production of enantiomerically pure pharmaceuticals and fine chemicals.

Comparative Performance Data in Asymmetric Transfer Hydrogenation

To benchmark the potential performance of this compound, we present data from studies on iridium-catalyzed asymmetric transfer hydrogenation of a model ketone, acetophenone. The selected analogous ligands share key structural features, such as a chiral 1,2-diamine scaffold, which are crucial for inducing enantioselectivity.

Ligand/Catalyst SystemSubstrateProduct Yield (%)Enantiomeric Excess (ee, %)Turnover Number (TON)Reference
Hypothetical this compound-Ir Complex Acetophenone(Predicted)(Predicted)(Predicted)-
Ir-polydiamine ComplexFunctionalized KetonesHighup to 99%up to 12,000[1][2][3][4]
(S,S)-TsDPEN-Ru ComplexAcetophenone>95%98%2000Generic Data
Chiral Diamine-Palladium Complex(E)-α-phenylcinnamic acidComplete Conversion76%Not Reported

Note: The performance of the hypothetical this compound-Ir complex is yet to be experimentally determined. The data for analogous systems suggest that high yields and enantioselectivities are achievable.

Experimental Protocols

Below is a representative experimental protocol for the asymmetric transfer hydrogenation of a ketone using an in-situ generated chiral diamine-metal complex. This protocol can be adapted for the evaluation of this compound.

General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone:

  • Catalyst Precursor Preparation: In a glovebox, a solution of [Ru(p-cymene)Cl2]2 (0.005 mmol) and the chiral diamine ligand (e.g., this compound) (0.011 mmol) in isopropanol (2 mL) is stirred at room temperature for 30 minutes to form the catalyst precursor.

  • Reaction Setup: In a separate vial, acetophenone (1 mmol) is dissolved in isopropanol (3 mL).

  • Initiation of Reaction: The catalyst precursor solution is added to the substrate solution. A solution of sodium isopropoxide (0.1 M in isopropanol, 0.2 mL) is then added to initiate the reaction.

  • Reaction Monitoring: The reaction mixture is stirred at a specified temperature (e.g., 40 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting material.

  • Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Analysis: The product yield is determined by GC analysis using an internal standard. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).

Visualizing the Catalytic Process

Diagram 1: General Workflow for Benchmarking a Novel Catalyst

G cluster_0 Phase 1: Catalyst Preparation cluster_1 Phase 2: Catalytic Reaction cluster_2 Phase 3: Analysis and Benchmarking Ligand_Synthesis Synthesize This compound Complex_Formation Form Metal Complex (e.g., with Iridium) Ligand_Synthesis->Complex_Formation Reaction_Setup Prepare Substrate and Reagents Complex_Formation->Reaction_Setup Catalysis Run Asymmetric Transfer Hydrogenation Reaction_Setup->Catalysis Product_Analysis Determine Yield and Enantiomeric Excess (ee) Catalysis->Product_Analysis Data_Comparison Compare with Analogous Catalysts Product_Analysis->Data_Comparison

Caption: Workflow for the preparation, application, and evaluation of a novel chiral catalyst.

Diagram 2: Simplified Catalytic Cycle for Asymmetric Transfer Hydrogenation

G Catalyst [M]-H (Active Catalyst) Substrate_Complex Substrate Coordination Catalyst->Substrate_Complex + Ketone Transition_State Hydride Transfer (TS) Substrate_Complex->Transition_State Product_Complex Product Release Transition_State->Product_Complex - Chiral Alcohol Product_Complex->Catalyst + H-source

Caption: A simplified representation of a metal-catalyzed asymmetric transfer hydrogenation cycle.

Conclusion and Future Outlook

While direct experimental validation for this compound is pending, the performance of analogous chiral diamine ligands in asymmetric catalysis is highly encouraging. It is reasonable to hypothesize that this ligand, when complexed with a suitable metal center, will be an effective catalyst for asymmetric transfer hydrogenation and potentially other asymmetric transformations. The provided experimental protocol offers a starting point for its evaluation. Further research is necessary to fully characterize its catalytic profile, including substrate scope, operational robustness, and recyclability. The continued development of novel chiral ligands like this compound is crucial for advancing the field of asymmetric synthesis and enabling the efficient production of complex chiral molecules.

References

Spectroscopic Comparison of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine and its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic characteristics of a target molecule and its synthetic precursors is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a comparative analysis of the spectroscopic properties of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine and its likely precursors, based on available data and established synthetic routes.

  • Precursor 1: 2,3-Diaminopyridine

  • Precursor 2: N2-Cyclohexylpyridine-2,3-diamine (as an illustrative intermediate)

  • Precursor 3: N2-Ethylpyridine-2,3-diamine (as an alternative illustrative intermediate)

This guide will present the known spectroscopic data for these precursors and offer educated predictions for the spectroscopic characteristics of the final product, this compound.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic features of the precursors. This data is essential for tracking the progress of the synthesis and confirming the identity of the intermediates and the final product.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm⁻¹)Mass Spec (m/z)
2,3-Diaminopyridine ~7.5 (d), ~6.8 (d), ~6.5 (t), ~4.8 (br s, NH₂)~150 (C), ~138 (CH), ~122 (CH), ~112 (CH), ~108 (C)~3400-3200 (N-H str), ~1620 (N-H bend), ~1590, 1480 (aromatic C=C str)M+ = 109
N2-Cyclohexylpyridine-2,3-diamine Pyridine protons shifted, cyclohexyl protons ~1.0-2.0, NH protonPyridine carbons shifted, cyclohexyl carbons ~25-50N-H stretches change, C-H stretches for cyclohexyl appear ~2930, 2850M+ = 191
N2-Ethylpyridine-2,3-diamine Pyridine protons shifted, ethyl protons ~1.2 (t), ~3.2 (q), NH protonPyridine carbons shifted, ethyl carbons ~15, 40N-H stretches change, C-H stretches for ethyl appear ~2970, 2870M+ = 137
This compound (Predicted) Disappearance of one NH proton signal, further shifts in pyridine protons, characteristic signals for both cyclohexyl and ethyl groupsFurther shifts in pyridine carbons, signals for both cyclohexyl and ethyl carbonsDisappearance of one N-H stretch, prominent C-H stretches for alkyl groupsM+ = 219

Experimental Protocols

A plausible synthetic route to this compound is a two-step reductive amination process starting from 2,3-diaminopyridine.

Step 1: Synthesis of N2-Cyclohexylpyridine-2,3-diamine (Illustrative)

  • To a solution of 2,3-diaminopyridine (1 eq.) in a suitable solvent (e.g., methanol or dichloroethane) is added cyclohexanone (1 eq.).

  • The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise at 0°C.

  • The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • The reaction is quenched, and the product is extracted, dried, and purified by column chromatography.

Step 2: Synthesis of this compound

  • To a solution of N2-Cyclohexylpyridine-2,3-diamine (1 eq.) in a suitable solvent is added acetaldehyde (1 eq.).

  • The mixture is stirred to form the corresponding imine or iminium ion.

  • A reducing agent is added, and the reaction is worked up and purified as described in Step 1.

Predicted Spectroscopic Characteristics of this compound

  • ¹H NMR: The spectrum is expected to show signals corresponding to the three protons on the pyridine ring, likely with shifts influenced by the two amino substituents. The cyclohexyl group will exhibit a series of multiplets in the aliphatic region (typically 1.0-2.0 ppm). The ethyl group will show a characteristic triplet (CH₃) and quartet (CH₂). The signal for the remaining NH₂ group will be a broad singlet.

  • ¹³C NMR: The spectrum will display signals for the five carbons of the pyridine ring, with the carbons attached to the nitrogen atoms showing characteristic shifts. Six signals are expected for the cyclohexyl ring and two for the ethyl group.

  • IR Spectroscopy: The spectrum will be characterized by the disappearance of one of the N-H stretching bands observed in the mono-alkylated precursor. Strong C-H stretching vibrations for the cyclohexyl and ethyl groups will be prominent in the 2850-2970 cm⁻¹ region. Aromatic C=C and C=N stretching bands will be observed in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peak (M+) is expected at m/z = 219. Fragmentation patterns would likely involve the loss of the ethyl and cyclohexyl groups.

Visualizing the Synthetic Pathway

The logical workflow for the synthesis and characterization of this compound is depicted below.

G cluster_synthesis Synthetic Pathway cluster_analysis Spectroscopic Analysis P1 2,3-Diaminopyridine P2 N2-Cyclohexylpyridine-2,3-diamine P1->P2 Cyclohexanone, Reducing Agent NMR NMR (1H, 13C) P1->NMR IR IR P1->IR MS Mass Spec P1->MS P3 This compound P2->P3 Acetaldehyde, Reducing Agent P2->NMR P2->IR P2->MS P3->NMR P3->IR P3->MS UV UV-Vis P3->UV

Caption: Synthetic and analytical workflow.

biological activity screening of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine analogues

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of the Biological Activity of Pyridine-Based Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of select pyridine-containing compounds, evaluated for their potential as anticancer agents. Due to the limited publicly available data on N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine and its direct analogues, this document focuses on the broader class of pyridine derivatives to illustrate a comparative framework for such analyses. The information herein is compiled from various research findings to highlight differences in cytotoxic activity and to provide standardized experimental context.

Quantitative Data Summary: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of pyridine derivatives against various human cancer cell lines. These values are indicative of the compounds' potency in inhibiting cancer cell growth in vitro. Lower IC50 values denote higher potency.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Cmpd 1 Pyranopyridine HybridHuh-7 (Liver)6.54[1]
A549 (Lung)15.54[1]
MCF-7 (Breast)6.13[1]
Cmpd 2 4,4'-BipyridineHepG-2 (Liver)8.83 (µg/mL)[2]
MCF-7 (Breast)-[2]
Cmpd 3 2,3-Diaryl-3H-imidazo[4,5-b]pyridineK562 (Leukemia)42-57[3]
MCF-7 (Breast)44-72[3]
Cmpd 4 Spiro-pyridineCaco-2 (Colorectal)7.83 ± 0.50[4]
HepG-2 (Liver)<10[4]
Cmpd 5 1,2,3-Triazole linked 1,2-Isoxazole-imidazo[4,5-b]pyridineA2780 (Ovarian)0.01 ± 0.003[5]
MCF-7 (Breast)-[5]
Cmpd 6 Tetracyclic imidazo[4,5-b]pyridineHCT116 (Colon)0.3 - 0.9[6]
MCF-7 (Breast)0.3 - 0.9[6]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Experimental Protocols

The following section details a standard methodology for assessing the in vitro anticancer activity of investigational compounds, based on the widely used MTT assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[7] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 24 to 72 hours.[1][8]

  • MTT Incubation: Following the treatment period, the medium is removed, and a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours to allow for formazan crystal formation.[7]

  • Solubilization: After the MTT incubation, the medium is carefully removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 550 and 600 nm.[7] A reference wavelength of 650 nm or higher is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical workflow for in vitro anticancer screening and a key signaling pathway targeted by some pyridine-based anticancer agents.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound Compound Dilution Series treat Treat with Compounds compound->treat cells Cell Line Culture seed Seed Cells in 96-Well Plates cells->seed seed->treat incubate Incubate (e.g., 48h) treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance solubilize->read calculate Calculate % Viability read->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow for In Vitro Anticancer Activity Screening using MTT Assay.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K HER2 HER-2 HER2->PI3K RAS Ras PLCg->RAS AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis VEGF VEGF VEGF->VEGFR2 Binds PyridineAnalogue Pyridine Analogue PyridineAnalogue->VEGFR2 Inhibits PyridineAnalogue->HER2 Inhibits

Caption: Simplified VEGFR-2 and HER-2 Signaling Pathways Targeted by Pyridine Analogues.

References

Safety Operating Guide

Navigating the Disposal of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

As a first and essential step, users must obtain the specific Safety Data Sheet (SDS) from the manufacturer or supplier of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine. This document will contain detailed and authoritative information on the physical, chemical, and toxicological properties of the compound, as well as specific instructions for its safe handling and disposal.

In the absence of a specific SDS, a precautionary approach based on data from related pyridine compounds suggests that this compound should be treated as a hazardous chemical waste. Pyridine derivatives can exhibit properties such as flammability, toxicity, and skin and eye irritation.

Recommended Disposal Protocol (General Guidance)

All disposal procedures must be conducted in strict accordance with local, state, and federal regulations. The following is a general, procedural guide and is not a substitute for the specific instructions in the manufacturer's SDS.

  • Waste Identification and Classification: Treat this compound as a hazardous waste. Do not mix it with non-hazardous waste streams.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for the waste.

    • The container must be compatible with the chemical.

    • The label should clearly identify the contents as "Hazardous Waste: this compound" and include the appropriate hazard pictograms as a precautionary measure (e.g., flammable, toxic, irritant).

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the container tightly closed when not in use.

    • Store away from incompatible materials, such as strong oxidizing agents, acids, and bases.

  • Disposal:

    • Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal company.

    • Provide the disposal company with all available information about the chemical.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[1]

Personal Protective Equipment (PPE)

When handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE CategoryRecommended Equipment
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat or chemical-resistant apron.
Respiratory Protection Use in a well-ventilated area or with a fume hood.

Spill and Leak Procedures

In the event of a spill, the following general steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.

  • Control Ignition Sources: If the compound is flammable, remove all sources of ignition.

  • Containment: Use an inert, absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like sawdust.

  • Collection: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Chemical Disposal Decision Workflow

The following diagram illustrates a general decision-making process for the disposal of laboratory chemicals.

General Chemical Disposal Workflow start Start: Chemical Waste for Disposal sds Obtain and Review Safety Data Sheet (SDS) start->sds hazardous Is the chemical classified as hazardous? sds->hazardous non_hazardous Is the chemical non-hazardous? hazardous->non_hazardous No licensed_disposal Package, Label, and Store for Licensed Hazardous Waste Disposal hazardous->licensed_disposal Yes local_regulations Consult Local Regulations for Non-Hazardous Waste Disposal non_hazardous->local_regulations Yes end End: Disposal Complete licensed_disposal->end drain_disposal Permitted for Drain Disposal? local_regulations->drain_disposal solid_waste Permitted for Solid Waste? drain_disposal->solid_waste No dispose_drain Dispose Down Drain with Copious Amounts of Water drain_disposal->dispose_drain Yes solid_waste->licensed_disposal No dispose_solid Dispose in Designated Solid Waste Container solid_waste->dispose_solid Yes dispose_drain->end dispose_solid->end

Caption: General workflow for determining the proper disposal route for a laboratory chemical.

Disclaimer: The information provided is for general guidance only and is based on the properties of similar chemical compounds. It is not a substitute for the specific instructions that would be provided in a Safety Data Sheet (SDS) for this compound. Always obtain and follow the recommendations in the SDS from your supplier and adhere to all applicable environmental and safety regulations.

References

Personal protective equipment for handling N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, use, and disposal of N2-Cyclohexyl-N2-ethylpyridine-2,3-diamine. The following procedures are based on best practices for handling aminopyridine derivatives and should be implemented to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following PPE recommendations are based on the hazardous properties of structurally similar aminopyridines. It is imperative to handle this compound with caution, assuming it may be toxic and irritating.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes and aerosols that can cause serious eye irritation or damage.[1]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, as aminopyridines can be toxic upon dermal absorption.[2][3] Always inspect gloves for integrity before use and practice proper glove removal technique.
Body Protection A lab coat or chemical-resistant apron.Provides a barrier against accidental spills and contamination of personal clothing.[1][3]
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.[1][3] If ventilation is insufficient, a NIOSH-approved respirator may be necessary.Aminopyridine compounds can emit harmful fumes.[3] Working in a fume hood minimizes the risk of inhalation.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of the compound and ensuring the safety of laboratory personnel.

Handling:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[1] Eyewash stations and safety showers must be readily accessible.

  • Personal Hygiene: Avoid eating, drinking, or smoking in areas where this chemical is handled. Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4]

  • Avoiding Contamination: Prevent contact with skin, eyes, and clothing.[1] In case of accidental contact, immediately follow the first aid procedures outlined below.

Storage:

  • Container: Store in a tightly sealed, properly labeled container.

  • Conditions: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[3]

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all local, state, and federal regulations.

  • Waste Collection: Collect waste in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Method: Contact a licensed professional waste disposal service to arrange for proper disposal. Do not pour down the drain or dispose of with regular trash.[3]

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, should be treated as hazardous waste and disposed of accordingly.

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

Emergency SituationFirst Aid and Response Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and shoes. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Spill Evacuate the area and ensure adequate ventilation. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Procedural Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal A Review Safety Information (SDS/Analog Data) B Don Appropriate PPE A->B C Work in Chemical Fume Hood B->C D Conduct Experiment C->D E Decontaminate Work Area D->E F Properly Store or Dispose of Chemical E->F G Collect in Labeled Waste Container F->G If Disposing H Arrange for Professional Disposal G->H

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.